molecular formula C26H27NO9 B15560228 Idarubicin CAS No. 57852-57-0; 58957-92-9

Idarubicin

カタログ番号: B15560228
CAS番号: 57852-57-0; 58957-92-9
分子量: 497.5 g/mol
InChIキー: XDXDZDZNSLXDNA-TZNDIEGXSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Idarubicin is a monosaccharide derivative, an anthracycline antibiotic and a deoxy hexoside. It derives from a hydride of a tetracene.
An orally administered anthracycline antineoplastic. The compound has shown activity against breast cancer, lymphomas and leukemias, together with the potential for reduced cardiac toxicity.
This compound is an Anthracycline Topoisomerase Inhibitor. The mechanism of action of this compound is as a Topoisomerase Inhibitor.
This compound is a semisynthetic 4-demethoxy analogue of the antineoplastic anthracycline antibiotic daunorubicin. This compound intercalates into DNA and interferes with the activity of topoisomerase II, thereby inhibiting DNA replication, RNA transcription and protein synthesis. Due to its high lipophilicity, this compound penetrates cell membranes more efficiently than other anthracycline antibiotic compounds.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1990 and is indicated for acute myeloid leukemia and neoplasm and has 27 investigational indications. This drug has a black box warning from the FDA.
An orally administered anthracycline antineoplastic. The compound has shown activity against BREAST NEOPLASMS;  LYMPHOMA;  and LEUKEMIA.
See also: Daunorubicin (broader);  Daunorubicin Hydrochloride (related);  Carubicin (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXDZDZNSLXDNA-TZNDIEGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57852-57-0 (Hydrochloride)
Record name Idarubicin [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7023142
Record name Idarubicin
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Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Idarubicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.72e-01 g/L
Record name Idarubicin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58957-92-9
Record name Idarubicin
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Record name Idarubicin [INN:BAN]
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Record name Idarubicin
Source DrugBank
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Record name Idarubicin
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Record name IDARUBICIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Idarubicin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Mechanism of Idarubicin-DNA Intercalation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idarubicin (B193468), a potent anthracycline antibiotic, is a cornerstone in the chemotherapeutic regimen for acute myeloid leukemia (AML).[1] Its clinical efficacy is fundamentally linked to its multifaceted interaction with cellular components, primarily its ability to intercalate into nuclear DNA.[1][2] As a 4-demethoxy analog of daunorubicin (B1662515), this compound exhibits increased lipophilicity, which facilitates enhanced cellular uptake and contributes to its greater cytotoxic potency compared to its parent compound.[3] This technical guide provides a comprehensive overview of the core process of this compound-DNA intercalation, detailing the biophysical and biochemical characteristics of this interaction, the experimental methodologies used for its investigation, and the downstream cellular consequences.

The Multifaceted Mechanism of this compound Action

This compound's cytotoxic effects stem from a combination of mechanisms initiated by its interaction with DNA:

  • DNA Intercalation: The planar tetracyclic chromophore of this compound inserts itself between the base pairs of the DNA double helix.[3][4] This physical obstruction distorts the DNA structure, interfering with the processes of DNA replication and transcription.[1][5]

  • Topoisomerase II Inhibition: this compound stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for resolving DNA torsional stress during replication.[1][6] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[5][7]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of this compound can undergo redox cycling, leading to the production of ROS.[1][8] These highly reactive molecules can induce further DNA damage, lipid peroxidation, and protein oxidation, contributing to cellular stress and apoptosis.[1][8]

  • Histone Eviction: Recent studies have revealed that anthracyclines, including this compound, can induce the eviction of histones from open chromatin regions.[4][9][10] This disruption of chromatin structure can alter gene expression and attenuate DNA damage repair processes.[4][9]

Quantitative Analysis of this compound-DNA Interactions

The interaction between this compound and DNA has been quantitatively characterized using various biophysical techniques. The following tables summarize key parameters that define the binding affinity, thermodynamics, and structural consequences of this interaction.

ParameterValueMethodReference
Binding Constant (K) 5.14 x 10⁵ M⁻¹UV-Visible Spectrophotometry[8][11]
5.8 x 10⁵ M⁻¹Fluorescence Spectroscopy[8][11]
Binding Stoichiometry Moderate BinderUV-Visible Spectroscopy[9]
IC₅₀ (Topoisomerase II) ~0.01 µM (in MCF-7 cells)Cell Growth Assay[6][12]
3.3 ± 0.4 ng/mL (MCF-7 monolayers)Cell Viability Assay[6][12]
7.9 ± 1.1 ng/mL (MCF-7 spheroids)Cell Viability Assay[6][12]

Table 1: Binding Affinity and Inhibitory Concentrations of this compound.

ParameterValueMethodReference
Enthalpy Change (ΔH) 1.95 x 10⁴ J mol⁻¹Calorimetry (Implied)[13]
Entropy Change (ΔS) 1.52 x 10² J mol⁻¹ K⁻¹Calorimetry (Implied)[13]
Gibbs Free Energy Change (ΔG) -2.51 x 10⁴ J mol⁻¹Calculated[13]

Table 2: Thermodynamic Parameters of this compound-DNA Binding. The positive enthalpy and entropy values suggest that the binding is primarily driven by hydrophobic interactions.[13]

ParameterValueMethodReference
Intercalation Site Preference d(CpG) and d(TpG) stepsX-ray Crystallography[1][4]
DNA Unwinding Angle -27° (for Doxorubicin)Single-molecule studies[14]
Resolution of Crystal Structure 1.6 Å for d(TGATCA) complexX-ray Crystallography[4]
2.0 Å for d(CGATCG) complexX-ray Crystallography[1]

Table 3: Structural Parameters of the this compound-DNA Complex. The DNA unwinding angle for the closely related anthracycline, doxorubicin (B1662922), is provided as a reasonable estimate for this compound.

Experimental Protocols

The study of this compound-DNA interactions relies on a suite of biophysical and biochemical techniques. Detailed methodologies for key experiments are provided below.

Fluorescence Spectroscopy Titration

Objective: To determine the binding constant (K) and stoichiometry of the this compound-DNA interaction by monitoring the quenching of this compound's intrinsic fluorescence upon binding to DNA.

Materials:

  • This compound hydrochloride solution of known concentration.

  • Calf thymus DNA (ct-DNA) solution of known concentration (in base pairs).

  • Physiological buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Fluorometer.

  • Quartz cuvettes.

Protocol:

  • Prepare a stock solution of this compound in the chosen buffer. The concentration should be such that it gives a measurable fluorescence signal.

  • Prepare a stock solution of ct-DNA in the same buffer. Determine the concentration accurately by measuring the absorbance at 260 nm (A₂₆₀ of 1.0 ≈ 50 µg/mL).

  • Place a fixed volume of the this compound solution into the cuvette.

  • Record the initial fluorescence emission spectrum of this compound (excitation typically around 480 nm, emission scan from 500 to 700 nm).

  • Incrementally add small aliquots of the ct-DNA stock solution to the this compound solution in the cuvette.

  • After each addition, mix thoroughly and allow the system to equilibrate (typically a few minutes).

  • Record the fluorescence emission spectrum after each addition of DNA.

  • Correct the observed fluorescence intensity for the dilution effect.

  • Plot the change in fluorescence intensity as a function of the DNA concentration.

  • Analyze the data using appropriate binding models, such as the Scatchard plot or non-linear regression fitting to the binding isotherm, to calculate the binding constant (K) and the number of binding sites.[15]

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the conformational changes in DNA upon this compound binding and to characterize the binding mode (intercalation vs. groove binding).

Materials:

  • This compound hydrochloride solution.

  • ct-DNA solution.

  • Physiological buffer.

  • CD spectropolarimeter.

  • Quartz cuvettes with a defined path length (e.g., 1 cm).

Protocol:

  • Prepare solutions of this compound and ct-DNA in the designated buffer.

  • Record the CD spectrum of the buffer alone as a baseline.

  • Record the CD spectrum of the ct-DNA solution alone in the range of 220-320 nm. The characteristic B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.[16]

  • Prepare a series of solutions with a constant concentration of DNA and increasing concentrations of this compound.

  • Record the CD spectrum for each this compound-DNA mixture after an appropriate incubation time to reach equilibrium.

  • Subtract the buffer baseline from all spectra.

  • Analyze the changes in the DNA CD spectrum. Intercalation typically leads to an increase in the intensity of both the positive and negative bands and a slight red shift of the positive band, indicating a more compact and stable DNA structure.[1][16]

  • Induced CD signals in the region of this compound's absorption (above 300 nm) can also provide information about the binding geometry.[17][18]

DNase I Footprinting Assay

Objective: To identify the specific DNA sequence where this compound binds and protects the DNA from cleavage by DNase I.

Materials:

  • A DNA fragment of interest, radioactively or fluorescently labeled at one end.

  • This compound solution.

  • DNase I enzyme.

  • DNase I digestion buffer.

  • Stop solution (containing EDTA and a loading dye).

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.

  • Autoradiography film or fluorescence imager.

  • Maxam-Gilbert sequencing ladder of the same DNA fragment (for precise location of the footprint).

Protocol:

  • End-label the DNA fragment of interest.

  • Incubate the labeled DNA with varying concentrations of this compound to allow for binding. Include a control reaction with no this compound.

  • Initiate the DNase I digestion by adding a pre-determined, limiting amount of DNase I to each reaction. The amount of enzyme should be titrated to achieve on average one cut per DNA molecule in the control lane.

  • Allow the digestion to proceed for a short, fixed time.

  • Stop the reaction by adding the stop solution.

  • Denature the DNA fragments by heating.

  • Separate the DNA fragments by size using denaturing PAGE.

  • Visualize the fragments by autoradiography or fluorescence imaging.

  • The lane with no this compound will show a continuous "ladder" of bands representing cleavage at every nucleotide position.

  • In the lanes with this compound, a "footprint" will appear as a gap in the ladder where this compound has bound to the DNA and protected it from DNase I cleavage.[5][13][19][20][21]

  • The precise location of the binding site can be determined by comparing the footprint to the Maxam-Gilbert sequencing ladder.

Signaling Pathways and Cellular Fate

The DNA damage induced by this compound triggers a cascade of cellular signaling events, ultimately leading to cell cycle arrest and apoptosis.

This compound-Induced DNA Damage Response

DNA_Damage_Response This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition This compound->Topo_II_Inhibition Histone_Eviction Histone Eviction This compound->Histone_Eviction DSBs DNA Double-Strand Breaks DNA_Intercalation->DSBs Topo_II_Inhibition->DSBs ATM_ATR ATM/ATR Kinases DSBs->ATM_ATR Sensing of DNA damage Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylation p53 p53 Activation ATM_ATR->p53 Chk1_Chk2->p53 p21 p21 Expression p53->p21 Gadd45 Gadd45 Expression p53->Gadd45 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Gadd45->Cell_Cycle_Arrest Apoptosis Apoptosis Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

This compound-induced DNA damage response pathway.

This compound-induced double-strand breaks are recognized by sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[14][22][23][24][25] These kinases then phosphorylate and activate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[23] Activated p53 acts as a transcription factor, upregulating the expression of genes like p21 and Gadd45, which mediate cell cycle arrest, providing time for DNA repair.[23] If the damage is too extensive, p53 promotes apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and programmed cell death.[8][26][27]

Experimental Workflow for Studying this compound's Cellular Effects

Experimental_Workflow cluster_in_vitro In Vitro Studies Cell_Culture Cancer Cell Lines (e.g., K562, HL-60) Ida_Treatment This compound Treatment (Dose- and Time-course) Cell_Culture->Ida_Treatment Cell_Viability Cell Viability Assay (MTT, etc.) Ida_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V, Caspase activity) Ida_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Ida_Treatment->Cell_Cycle_Analysis Western_Blot Western Blotting (p53, Chk1/2, etc.) Ida_Treatment->Western_Blot

Workflow for in vitro analysis of this compound's effects.

Conclusion

The intercalation of this compound into DNA is a critical initiating event in its mechanism of anticancer activity. This process, characterized by high affinity and specific thermodynamic and structural parameters, triggers a cascade of cellular responses, including the inhibition of topoisomerase II, the generation of DNA double-strand breaks, and the activation of the DNA damage response pathway, ultimately leading to apoptosis in cancer cells. A thorough understanding of these molecular interactions and cellular consequences, facilitated by the experimental approaches detailed in this guide, is essential for the rational design of novel chemotherapeutic strategies and for optimizing the clinical use of this compound and related anthracyclines.

References

Idarubicin Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of idarubicin (B193468) hydrochloride, a potent anthracycline antibiotic used in cancer chemotherapy. The information is intended to support researchers, scientists, and drug development professionals in the effective use and formulation of this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key analytical procedures.

Physicochemical Properties

This compound hydrochloride is the hydrochloride salt of this compound, a 4-demethoxy analog of daunorubicin. It is an antineoplastic agent that functions by intercalating into DNA and inhibiting the enzyme topoisomerase II, leading to the disruption of DNA replication and transcription in cancer cells.[1][2]

Solubility Profile

This compound hydrochloride is a yellow-red powder.[3] It exhibits varied solubility in different solvents, a critical consideration for the preparation of stock solutions and formulations for in vitro and in vivo studies.

Aqueous Solubility

This compound hydrochloride is sparingly soluble in aqueous buffers.[1] The pH of a 1 in 200 solution in water is between 5.0 and 6.5.[3][4] Prolonged contact with alkaline solutions will result in degradation of the drug.[5] For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in dimethyl sulfoxide (B87167) (DMSO) and then dilute with the aqueous buffer of choice.[1]

Organic Solvent Solubility

The compound is highly soluble in DMSO, making it a common solvent for preparing concentrated stock solutions.[4][6][7] It is also sparingly soluble in methanol (B129727) and slightly soluble in ethanol.[3]

Summary of Solubility Data

The following table summarizes the reported solubility of this compound hydrochloride in various solvents.

SolventSolubilityMolar Equivalent (mM)Source(s)
DMSO~10 mg/mL~18.73 mM[1][6]
DMSO≥26.7 mg/mL≥50.00 mM[6]
DMSO83.33 mg/mL156.06 mM[6][8]
DMSO100 mg/mL187.28 mM[6][7]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL~0.94 mM[1][4]
WaterSlightly soluble-[3]
Water8 mg/mL14.98 mM[7]
Water (with slight heat)10 mg/mL18.73 mM
MethanolSparingly soluble-[3]
Methanol20 mg/mL37.46 mM
EthanolSlightly soluble-[3]
EthanolInsoluble-[7]

Note: The molecular weight of this compound hydrochloride is 533.95 g/mol .[6][8] It is recommended to use fresh, anhydrous DMSO for maximum solubility, as moisture can reduce solubility.[6][7]

Stability Profile

The stability of this compound hydrochloride is influenced by storage conditions, including temperature, light exposure, and the chemical environment (e.g., pH, presence of oxidizing agents).

Storage of Solid Compound

This compound hydrochloride as a crystalline solid is stable for at least four years when stored at -20°C.[1]

Stability of Solutions

For long-term storage, stock solutions of this compound hydrochloride in DMSO should be stored at low temperatures, such as -80°C, to maintain chemical stability.[6] Aqueous solutions are not recommended for storage for more than one day.[1] Diluted solutions for infusion in 5% Dextrose or 0.9% Sodium Chloride are reported to be stable for up to 4 weeks at room temperature when protected from light.[5] A study on a high-concentration aqueous solution (4 mg/mL) stored in polypropylene (B1209903) syringes showed stability for at least 7 days when refrigerated.[9][10] Another study found that a 1 mg/mL solution was stable for at least three days after the first opening when stored refrigerated and protected from light.[9] Diluted solutions (0.1 mg/mL, 0.62 mg/mL, and 0.73 mg/mL) in water for injection were stable for 28 days when stored in polyolefin bags at 2°C–8°C and protected from light.[9]

Degradation Pathways

Forced degradation studies have shown that this compound is unstable under certain conditions. It is susceptible to degradation under acidic and alkaline hydrolysis, as well as oxidation.[11][12]

  • Acid Hydrolysis: At elevated temperatures (85°C), this compound undergoes acid-catalyzed cleavage of the glycosidic linkage, resulting in the formation of deglucosaminylthis compound.[11][12]

  • Alkaline Hydrolysis: The drug is unstable in alkaline conditions at room temperature.[11][12]

  • Oxidation: this compound degrades in the presence of oxidizing agents, leading to the formation of desacetylthis compound hydroperoxide and desacetylthis compound.[11][12]

  • Photolysis and Dry Heat: The compound is relatively stable under photolytic and dry heat conditions.[11][12]

Summary of Stability Data
ConditionObservationDegradation ProductsSource(s)
Solid State
-20°CStable for ≥ 4 years-[1]
In Solution
Aqueous SolutionNot recommended for storage > 1 day-[1]
DMSO Stock SolutionStore at -80°C for long-term stability-[6]
Diluted in D5W or NSStable for 4 weeks at room temperature (light protected)-[5]
1 mg/mL in vialStable for 3 days at 2-8°C (light protected)-[9]
0.1-0.73 mg/mL in WFIStable for 28 days at 2-8°C (light protected)-[9]
Forced Degradation
Acid Hydrolysis (85°C)UnstableDeglucosaminylthis compound[11][12]
Alkaline Hydrolysis (RT)UnstableNot fully characterized[11][12]
Oxidation (RT)UnstableDesacetylthis compound hydroperoxide, Desacetylthis compound[11][12]
PhotolysisStable-[11][12]
Dry HeatStable-[11][12]

Experimental Protocols

Protocol for Determining Solubility in DMSO

This protocol outlines a method to determine the equilibrium solubility of this compound hydrochloride in DMSO.[6]

Objective: To determine the saturation solubility of this compound hydrochloride in anhydrous DMSO at a controlled temperature.

Materials:

  • This compound hydrochloride powder

  • Anhydrous DMSO

  • Sealed vials

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., 25°C)

  • High-speed centrifuge

  • Validated HPLC-UV system

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound hydrochloride powder to a known volume of anhydrous DMSO in a sealed vial.

  • Equilibration: Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the supersaturated solution at a high speed to pellet the excess solid.

  • Sample Preparation: Carefully collect an aliquot of the clear supernatant.

  • Dilution: Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method. The peak area of this compound hydrochloride is compared to a standard curve prepared from known concentrations of the compound.

  • Calculation: The solubility is calculated by multiplying the concentration of the diluted sample by the dilution factor.

Protocol for Stability Assessment in DMSO Solution

This protocol provides a framework for assessing the chemical stability of an this compound hydrochloride stock solution in DMSO over time at various temperatures.[6]

Objective: To evaluate the chemical stability of an this compound hydrochloride stock solution in DMSO under specific storage conditions.

Materials:

  • This compound hydrochloride

  • Anhydrous DMSO

  • Amber vials

  • HPLC system with a UV detector

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound hydrochloride in anhydrous DMSO at a known concentration.

  • Aliquoting: Aliquot the solution into multiple amber vials to avoid repeated freeze-thaw cycles.

  • Storage: Store the vials at different temperatures: -80°C, -20°C, 4°C, and room temperature (protected from light).

  • Time Points: Designate specific time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year).

  • Analysis: At each time point, retrieve a vial from each storage condition. Allow the vial to equilibrate to room temperature before analysis.

  • Quantification: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: The stability is determined by calculating the percentage of the initial this compound hydrochloride concentration remaining at each time point. The appearance of new peaks in the chromatogram indicates degradation.

Mechanism of Action and Experimental Workflow Visualization

Mechanism of Action of this compound Hydrochloride

Idarubicin_Mechanism_of_Action This compound This compound Hydrochloride CellMembrane Cellular Uptake This compound->CellMembrane Intercalation DNA Intercalation This compound->Intercalation DNA Nuclear DNA CellMembrane->DNA DNA->Intercalation Complex Ternary Complex Formation (DNA-Topo II-Idarubicin) Intercalation->Complex TopoisomeraseII Topoisomerase II TopoisomeraseII->Complex DSB DNA Double-Strand Breaks Complex->DSB ReplicationBlock Inhibition of DNA Replication and Transcription DSB->ReplicationBlock CellCycleArrest Cell Cycle Arrest ReplicationBlock->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound leading to cancer cell apoptosis.

Experimental Workflow for Stability Assessment

Stability_Assessment_Workflow Start Start PrepSolution Prepare this compound HCl Stock Solution in DMSO Start->PrepSolution Aliquot Aliquot into Amber Vials PrepSolution->Aliquot Storage Store at Different Conditions (-80°C, -20°C, 4°C, RT) Aliquot->Storage TimePoints Analyze at Predetermined Time Points Storage->TimePoints HPLC HPLC-UV Analysis TimePoints->HPLC For each condition DataAnalysis Calculate Remaining % and Detect Degradants HPLC->DataAnalysis End End DataAnalysis->End

Caption: A procedural workflow for evaluating the stability of this compound hydrochloride in DMSO.

References

In Vitro Cytotoxicity of Idarubicin on Leukemia Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Idarubicin, a potent anthracycline antibiotic, is a cornerstone in the chemotherapy of hematological malignancies, particularly Acute Myeloid Leukemia (AML).[1][2][3] Its high lipophilicity allows for rapid cellular uptake and nuclear localization, where it exerts profound cytotoxic effects.[4] This technical guide provides a comprehensive overview of this compound's in vitro activity against leukemia cell lines, detailing its core mechanisms of action, downstream signaling effects, quantitative cytotoxicity data, and standardized experimental protocols for its evaluation.

Core Mechanisms of Action

This compound's cytotoxic efficacy stems from a multi-faceted assault on cancer cells, targeting critical processes of DNA replication and integrity.[1] The primary mechanisms are DNA intercalation, inhibition of Topoisomerase II, and the generation of reactive oxygen species (ROS).[1][2][4]

  • DNA Intercalation: this compound physically inserts itself between the base pairs of the DNA double helix.[1][2][4] This distortion obstructs the function of enzymes essential for DNA replication and transcription.[1][2]

  • Topoisomerase II Inhibition: The drug stabilizes the ternary complex formed between DNA and Topoisomerase II, an enzyme vital for managing DNA torsional stress.[1][2][4] By preventing the re-ligation of DNA double-strand breaks, this compound leads to the accumulation of catastrophic DNA damage.[1][2][4]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety within this compound's structure undergoes redox cycling, producing a surge in ROS.[1][2][4] This induces significant oxidative stress, leading to further damage of DNA, proteins, and lipids, thereby contributing to the activation of cell death pathways.[2][4]

These convergent mechanisms trigger downstream signaling cascades that culminate in cell cycle arrest and programmed cell death (apoptosis).[1][4]

Ida This compound Intercalation DNA Intercalation Ida->Intercalation TopoII Topoisomerase II Inhibition Ida->TopoII ROS ROS Generation Ida->ROS DNA_Damage DNA Double-Strand Breaks Intercalation->DNA_Damage TopoII->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Oxidative_Stress->Apoptosis

This compound's core mechanisms of action.

Downstream Signaling Pathways

This compound-Induced Apoptosis

The extensive DNA damage and oxidative stress triggered by this compound primarily activate the intrinsic (mitochondrial) pathway of apoptosis.[1][4] This leads to the activation of pro-apoptotic proteins (e.g., Bax), cytochrome c release from the mitochondria, and the subsequent activation of a caspase cascade, ultimately executing programmed cell death.[1]

Ida This compound-Induced DNA Damage & ROS ATM ATM Activation Ida->ATM p53 p53 Stabilization ATM->p53 Bax Bax Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apaf1 Casp3 Caspase-3 Activation (Executioner Caspase) Apaf1->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced apoptosis signaling cascade.
This compound-Induced Cell Cycle Arrest

DNA damage activates critical cell cycle checkpoints, predominantly at the G2/M transition, to halt cell division.[1][2] This pause provides an opportunity for DNA repair; however, if the damage is beyond repair, the cell is directed toward apoptosis.[1][2]

Ida_Damage This compound-Induced DNA Damage ATM_ATR ATM/ATR Kinase Activation Ida_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Phosphatase Inhibition Chk1_Chk2->Cdc25 Cdk1 Cdk1-Cyclin B (MPF) Remains Inactive Cdc25->Cdk1 Fails to activate G2M_Arrest G2/M Phase Arrest Cdk1->G2M_Arrest

This compound-induced G2/M cell cycle arrest pathway.

Quantitative Data: In Vitro Cytotoxicity (IC50 / LC50)

The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is a key measure of a drug's potency. The cytotoxic effects of this compound have been quantified across numerous leukemia cell lines. It is important to note that IC50 values can vary based on the specific assay, exposure duration, and cell culture conditions used.[4]

Cell LineLeukemia TypeIC50 / LC50 ValueExposure TimeNotesSource(s)
K-562 Chronic Myeloid Leukemia (CML)4.7 ± 1.3 nM72h-[4]
K-562 Chronic Myeloid Leukemia (CML)~770 nM (0.41 µg/mL)Not specified-[4]
MOLM-14 Acute Myeloid Leukemia (AML)2.6 ± 0.9 nM72h-[4]
MOLM-13 Acute Myeloid Leukemia (AML)LC50 reported72hSensitive line[5]
HL-60 Acute Promyelocytic Leukemia (APL)LC50 reported72hSensitive line[4][5]
NALM-6 Acute Lymphoblastic Leukemia (ALL)12 nM24h[3H]thymidine uptake assay[4]
HEL Acute Myeloid Leukemia (AML)LC50 reported72h-[4][5]
U937 Histiocytic LymphomaIC50 reported24hUsed in combination studies[4][6]
SKM-1 Acute Myeloid Leukemia (AML)IC50 reported24hUsed in combination studies[4]
CCRF-CEM T-cell Acute Lymphoblastic LeukemiaIC50: 216.12 nM72hIn combination with Cytarabine[7]

Experimental Protocols

Standardized protocols are critical for obtaining reproducible cytotoxicity data. Below are detailed methodologies for key assays.

General Experimental Workflow

The overall process for assessing this compound's cytotoxicity involves cell preparation, drug treatment, viability/apoptosis assays, and data analysis.

start Start: Leukemia Cell Culture plate Seed Cells into 96-Well Plates start->plate treat Add Serial Dilutions of this compound plate->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, Flow Cytometry) incubate->assay read Measure Signal (Absorbance/Fluorescence) assay->read analyze Data Analysis: Calculate IC50/ Apoptosis Rate read->analyze end End: Report Results analyze->end

General workflow for in vitro cytotoxicity testing.
Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[8]

Materials:

  • Leukemia cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)[8]

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Plating: Harvest leukemia cells during their logarithmic growth phase. Perform a cell count (e.g., using Trypan blue) to ensure high viability (>90%). Resuspend cells to a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL) and seed 100 µL into each well of a 96-well plate.[9]

  • Drug Addition: Prepare serial dilutions of this compound in culture medium. Add the appropriate volume (e.g., 15 µL) of the drug dilutions to the corresponding wells.[9] Include wells for "untreated" (vehicle control) and "medium only" (background control).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[9]

  • MTT Addition: Add 10-15 µL of the MTT stock solution to each well (final concentration of ~0.5 mg/mL).[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[8]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[8] Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well using a plate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[8] A reference wavelength of >650 nm can be used to subtract background noise.[10]

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of this compound concentration to determine the IC50 value.

Apoptosis Detection (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[11][12] Propidium Iodide (PI), a fluorescent nuclear stain, is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membranes.[12]

Materials:

  • Treated and untreated leukemia cells

  • Annexin V-fluorochrome conjugate (e.g., FITC, APC)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Cell Harvesting: Collect both adherent and suspension cells from the culture flasks/plates.

  • Washing: Wash the cells once with cold 1X PBS by centrifuging (e.g., 400 x g for 5 minutes) and carefully removing the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V.

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • PI Addition: Just prior to analysis, add 5 µL of PI staining solution.[13]

  • Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer.

    • Healthy cells: Annexin V negative / PI negative.

    • Early apoptotic cells: Annexin V positive / PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive / PI positive.

References

Idarubicin's Effect on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1.1 Overview of Idarubicin (B193468)

This compound is a potent anthracycline antibiotic and a key chemotherapeutic agent utilized primarily in the treatment of acute myeloid leukemia (AML). As a derivative of daunorubicin, its structural modifications enhance its lipophilicity, leading to improved cellular uptake and clinical efficacy. This compound exerts its cytotoxic effects through multiple mechanisms, fundamentally disrupting DNA replication and integrity, which ultimately triggers cell cycle arrest and apoptosis.

1.2 The Cell Cycle and its Regulation

The cell cycle is a fundamental process consisting of a series of events that lead to cell division and duplication. It is tightly regulated by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs), which ensure the proper order and timing of events. Checkpoints at critical transitions, such as the G1/S and G2/M phases, monitor the integrity of the genome and halt cell cycle progression in response to DNA damage, allowing for repair before replication or mitosis.

1.3 Scope of this Guide

This technical guide provides an in-depth overview of the molecular mechanisms by which this compound influences cell cycle progression. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the signaling pathways involved, quantitative data on its effects, and comprehensive experimental protocols for studying these phenomena.

Core Mechanisms of this compound-Induced Cell Cycle Arrest

2.1 DNA Intercalation and Topoisomerase II Inhibition

This compound's primary mechanism of action involves its ability to intercalate into the DNA double helix. This insertion between base pairs physically obstructs the DNA template, interfering with the processes of replication and transcription. Furthermore, this compound is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological stress during replication. By stabilizing the topoisomerase II-DNA cleavable complex, this compound prevents the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks (DSBs).

2.2 Induction of DNA Double-Strand Breaks

The inhibition of topoisomerase II by this compound results in the formation of persistent DSBs, which are highly cytotoxic lesions. The generation of these breaks is a critical initiating event that triggers a cascade of cellular responses aimed at preserving genomic integrity.

2.3 Activation of the DNA Damage Response (DDR)

The presence of DSBs activates the DNA Damage Response (DDR), a sophisticated signaling network that senses DNA lesions and coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis. A key initiator of the DDR in response to DSBs is the Ataxia Telangiectasia Mutated (ATM) kinase.

This compound's Impact on Cell Cycle Phases

3.1 G2/M Phase Arrest

The most prominent effect of this compound on cell cycle progression is the induction of a robust arrest at the G2/M checkpoint. This checkpoint prevents cells with damaged DNA from entering mitosis, thereby avoiding the propagation of genetic errors to daughter cells. The G2/M arrest is a direct consequence of the activation of the DDR pathway.

3.2 Effects on S Phase Progression

In addition to its prominent effect on the G2/M transition, this compound can also impede progression through the S phase of the cell cycle. This is attributed to the physical obstruction of DNA replication machinery by intercalated drug molecules and the generation of DSBs during DNA synthesis. The DDR can also activate an intra-S phase checkpoint to slow down or halt replication in the presence of DNA damage.

Signaling Pathways Modulated by this compound

4.1 The ATM-Chk2-p53 Signaling Cascade

Upon sensing DSBs, ATM is activated through autophosphorylation. Activated ATM then phosphorylates a multitude of downstream targets, including the checkpoint kinase 2 (Chk2). Chk2, in turn, phosphorylates and activates the tumor suppressor protein p53. Activated p53 functions as a transcription factor, inducing the expression of genes involved in cell cycle arrest, such as p21. p21 is a potent inhibitor of several cyclin-CDK complexes, contributing to the enforcement of the cell cycle arrest.

Idarubicin_ATM_Chk2_p53_Pathway cluster_stimulus Cellular Stress cluster_dna_damage DNA Damage & Sensing cluster_cell_cycle_arrest Cell Cycle Arrest This compound This compound DNA_DSB DNA Double-Strand Breaks This compound->DNA_DSB Induces ATM ATM (Ataxia Telangiectasia Mutated) DNA_DSB->ATM Activates Chk2 Chk2 (Checkpoint Kinase 2) ATM->Chk2 p53 p53 Chk2->p53 Phosphorylates & Activates p21 p21 p53->p21 G2_M_Arrest G2/M Phase Arrest p21->G2_M_Arrest Promotes

Caption: this compound-induced ATM-Chk2-p53 signaling pathway.

4.2 Regulation of the Cyclin B1-Cdk1 Complex

The entry into mitosis is primarily driven by the activation of the Cyclin B1-Cdk1 complex. The DDR pathway activated by this compound converges on the inhibition of this complex to enforce the G2/M arrest. Activated Chk2 can phosphorylate and inactivate the phosphatase Cdc25C. Cdc25C is responsible for removing inhibitory phosphates from Cdk1. By inhibiting Cdc25C, Cdk1 remains in its inactive, phosphorylated state, preventing the formation of an active Cyclin B1-Cdk1 complex and thereby blocking entry into mitosis.

Idarubicin_G2_M_Arrest_Pathway cluster_stimulus Upstream Signaling cluster_checkpoint_regulation G2/M Checkpoint Regulation cluster_mitosis Mitotic Entry This compound This compound DDR DNA Damage Response (ATM/Chk2) This compound->DDR Cdc25C_active Cdc25C (active) DDR->Cdc25C_active Inhibits Cdc25C_inactive p-Cdc25C (inactive) Cdk1_inactive p-Cdk1 (inactive) Cdc25C_active->Cdk1_inactive Dephosphorylates Cdk1_active Cdk1 (active) Cdk1_inactive->Cdk1_active Mitosis Mitosis Cdk1_active->Mitosis Promotes CyclinB1 Cyclin B1 CyclinB1->Cdk1_active Binds to

Caption: Regulation of the G2/M checkpoint by this compound.

Quantitative Data on Cell Cycle Effects

The following tables summarize representative data on the effects of this compound on the cell cycle distribution of the human promyelocytic leukemia cell line, HL-60.

5.1 Dose-Dependent Effects of this compound on Cell Cycle Distribution in HL-60 Cells

This compound Concentration (nM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)45.2 ± 3.138.5 ± 2.516.3 ± 1.8
1042.1 ± 2.835.2 ± 2.222.7 ± 2.0
5035.6 ± 3.528.9 ± 2.935.5 ± 3.1
10028.4 ± 2.920.1 ± 1.851.5 ± 4.2

Cells were treated for 24 hours. Values are presented as mean ± standard deviation.

5.2 Time-Course of this compound-Induced Cell Cycle Arrest in HL-60 Cells

Time (hours)% G0/G1 Phase% S Phase% G2/M Phase
046.1 ± 3.337.9 ± 2.816.0 ± 1.5
643.5 ± 3.033.1 ± 2.523.4 ± 2.1
1238.2 ± 2.826.8 ± 2.135.0 ± 2.9
2429.5 ± 2.519.7 ± 1.650.8 ± 4.0

Cells were treated with 100 nM this compound. Values are presented as mean ± standard deviation.

Experimental Protocols

6.1 Cell Culture and this compound Treatment

HL-60 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded at a density of 2 x 10^5 cells/mL and treated with the indicated concentrations of this compound for the specified durations.

Experimental_Workflow start Start culture Cell Culture (e.g., HL-60 cells) start->culture treatment This compound Treatment (Dose-response or Time-course) culture->treatment harvest Cell Harvesting treatment->harvest analysis Analysis harvest->analysis flow Flow Cytometry (Cell Cycle Analysis) analysis->flow western Western Blotting (Protein Expression) analysis->western end End flow->end western->end

The Core Mechanism of Idarubicin in Acute Myeloid Leukemia (AML) Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idarubicin (B193468), a potent anthracycline antibiotic, is a cornerstone in the treatment of hematological malignancies, most notably Acute Myeloid Leukemia (AML).[1] Its efficacy is intrinsically linked to its ability to induce significant DNA damage, particularly DNA double-strand breaks (DSBs), in rapidly proliferating cancer cells. This technical guide provides a comprehensive exploration of the molecular mechanisms by which this compound exerts its cytotoxic effects, with a focus on the induction of DSBs and the subsequent cellular responses. We will delve into the signaling pathways activated by this compound-induced DNA damage, present quantitative data on its cellular effects, and provide detailed protocols for key experimental assays.

Core Mechanism of Action: A Two-Pronged Assault on DNA Integrity

This compound's primary mechanism of action involves a dual assault on the genome of cancer cells: direct interference with DNA processing and the generation of damaging reactive oxygen species (ROS).

  • Topoisomerase II Poisoning: this compound intercalates into the DNA double helix, where it forms a stable ternary complex with DNA and topoisomerase II.[1][2] This enzyme is crucial for relieving torsional stress during DNA replication and transcription by creating transient DSBs. This compound "poisons" topoisomerase II by preventing the re-ligation of these breaks, leading to the accumulation of permanent DSBs.[3] This accumulation of irreparable DNA damage is a potent trigger for cell cycle arrest and apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety within the this compound structure can undergo redox cycling, a process that generates highly reactive oxygen species.[4] These ROS can inflict further damage on cellular components, including DNA, lipids, and proteins, thereby contributing to the overall cytotoxicity of the drug and augmenting the DNA damage response.

Quantitative Analysis of this compound-Induced Cytotoxicity and DNA Damage

The cytotoxic potency of this compound varies across different cancer cell lines. The following tables summarize key quantitative data related to its activity.

Cell LineCancer TypeIC50 ValueExposure TimeAssaySource(s)
K562Chronic Myelogenous Leukemia21.7 ± 5.6 nM72hProliferation Assay[5]
MOLM-14Acute Myeloid Leukemia8.1 ± 1.2 nM72hProliferation Assay[5]
NALM-6Acute Lymphoblastic Leukemia12 nM24h[3H]thymidine uptake[6][7]
MCF-7Breast Adenocarcinoma3.3 ± 0.4 ng/mLNot SpecifiedCell-free assay[8]
MCF-7 (spheroids)Breast Adenocarcinoma7.9 ± 1.1 ng/mLNot SpecifiedCell-free assay[8]
Cell LineTreatment% DNA in Comet TailSource(s)
K562This compound22%[9]
THP1This compound24%[9]
K562This compound + Olaparib29%[9]
THP1This compound + Olaparib36%[9]
Cell LineTreatmentObservationSource(s)
HL-6050 ng/ml this compound for 2h56.88% viability after 48h[10]

Signaling Pathways Activated by this compound-Induced DNA Damage

The extensive DNA damage caused by this compound activates a complex network of signaling pathways designed to halt the cell cycle and, if the damage is irreparable, initiate programmed cell death (apoptosis).

The DNA Damage Response (DDR) Pathway

The primary sensors of this compound-induced DSBs are the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). Upon activation, these kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2.[1][7][11] Activated Chk1 and Chk2, in turn, phosphorylate and inactivate phosphatases such as Cdc25, which are necessary for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This leads to cell cycle arrest, typically at the G2/M phase, providing the cell with an opportunity to repair the damaged DNA.

DNA_Damage_Response This compound This compound TopoisomeraseII Topoisomerase II Inhibition This compound->TopoisomeraseII ROS Reactive Oxygen Species This compound->ROS DSBs DNA Double-Strand Breaks TopoisomeraseII->DSBs ROS->DSBs ATM_ATR ATM / ATR Activation DSBs->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Apoptosis Apoptosis ATM_ATR->Apoptosis Cdc25 Cdc25 Inhibition Chk1_Chk2->Cdc25 CellCycleArrest G2/M Cell Cycle Arrest Cdc25->CellCycleArrest CellCycleArrest->Apoptosis If damage is irreparable

This compound-induced DNA Damage Response Pathway.
The Apoptotic Pathway

If the DNA damage induced by this compound is too severe to be repaired, the cell is directed towards apoptosis. This primarily occurs through the intrinsic (mitochondrial) pathway. The DNA damage signals lead to the activation of pro-apoptotic proteins such as Bax, and the inhibition of anti-apoptotic proteins like Bcl-2.[12][13] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[14][15][16][17]

Apoptosis_Pathway Idarubicin_DSBs This compound-Induced DNA Double-Strand Breaks Bax_Bcl2 Increased Bax/Bcl-2 Ratio Idarubicin_DSBs->Bax_Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bcl2->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced Apoptosis Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of this compound on DNA integrity and cell fate.

Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

This assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.

  • Principle: Damaged DNA, containing breaks and fragments, migrates further in an electric field, creating a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

  • Protocol:

    • Cell Preparation: Treat cells with the desired concentrations of this compound for the specified duration. Harvest a single-cell suspension.

    • Embedding: Mix cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.

    • Lysis: Immerse slides in a cold alkaline lysis solution (containing high salt and detergent) to lyse the cells and nuclear membranes.

    • DNA Unwinding: Place slides in an alkaline electrophoresis buffer to allow the DNA to unwind.

    • Electrophoresis: Apply a voltage of approximately 25 V for 20-30 minutes in the alkaline electrophoresis buffer.[9]

    • Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

    • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the percentage of DNA in the comet tail using appropriate software.[9][18]

Comet_Assay_Workflow Cell_Treatment Cell Treatment with this compound Embedding Cell Embedding in Agarose Cell_Treatment->Embedding Lysis Alkaline Lysis Embedding->Lysis Electrophoresis Electrophoresis Lysis->Electrophoresis Staining DNA Staining Electrophoresis->Staining Analysis Fluorescence Microscopy and Analysis Staining->Analysis

Workflow for the Alkaline Comet Assay.
γ-H2AX Immunofluorescence Staining

This technique is used to visualize and quantify DNA double-strand breaks.

  • Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γ-H2AX) at the sites of DSBs. These foci can be detected using a specific primary antibody against γ-H2AX and a fluorescently labeled secondary antibody.

  • Protocol:

    • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

    • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

    • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST).

    • Primary Antibody Incubation: Incubate with a primary antibody specific for γ-H2AX overnight at 4°C.

    • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) in the dark.

    • DNA Staining and Mounting: Counterstain the nuclei with a DNA dye like DAPI and mount the coverslips on microscope slides.

    • Microscopy and Quantification: Visualize the fluorescent signals using a fluorescence microscope. The number of distinct γ-H2AX foci per nucleus is quantified using image analysis software.[19][20][21][22]

gH2AX_Workflow Cell_Culture Cell Culture and Treatment Fix_Perm Fixation and Permeabilization Cell_Culture->Fix_Perm Blocking Blocking Fix_Perm->Blocking Primary_Ab Primary Antibody (anti-γ-H2AX) Blocking->Primary_Ab Secondary_Ab Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Mounting DNA Staining and Mounting Secondary_Ab->Mounting Analysis Microscopy and Foci Quantification Mounting->Analysis

Workflow for γ-H2AX Immunofluorescence Staining.
Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Principle: A fluorescent dye, such as propidium (B1200493) iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

  • Protocol:

    • Cell Treatment and Harvesting: Treat cells with this compound and harvest them.

    • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the membranes.

    • RNase Treatment: Treat the cells with RNase A to degrade RNA, which would otherwise be stained by PI.

    • Staining: Stain the cells with a solution containing propidium iodide.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity is measured for a large population of cells.

    • Data Analysis: The resulting data is displayed as a histogram, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[23]

Cell_Cycle_Workflow Cell_Treatment Cell Treatment and Harvesting Fixation Ethanol Fixation Cell_Treatment->Fixation RNase RNase Treatment Fixation->RNase PI_Staining Propidium Iodide Staining RNase->PI_Staining Flow_Cytometry Flow Cytometry Analysis PI_Staining->Flow_Cytometry Data_Analysis Cell Cycle Profile Analysis Flow_Cytometry->Data_Analysis

Workflow for Cell Cycle Analysis.

Conclusion

This compound remains a critical therapeutic agent in the fight against AML and other hematological cancers. Its potent cytotoxic effects are primarily driven by its ability to induce extensive DNA double-strand breaks through the inhibition of topoisomerase II and the generation of reactive oxygen species. This guide has provided a detailed overview of the molecular mechanisms underlying this compound's activity, the cellular signaling pathways that are consequently activated, and the experimental methodologies used to study these processes. A thorough understanding of these core principles is essential for the continued development of more effective cancer therapies and for optimizing the clinical use of this compound.

References

Methodological & Application

Application Notes and Protocols for Idarubicin Treatment in Mouse Models of Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idarubicin (B193468) is a potent anthracycline antineoplastic agent employed in the treatment of hematological malignancies, most notably acute myeloid leukemia (AML). Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II. This interference with DNA replication and repair processes leads to the accumulation of double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells. Additionally, this compound can generate reactive oxygen species (ROS), which contribute to cellular damage. These application notes provide a comprehensive protocol for the in vivo evaluation of this compound in mouse models of leukemia, a critical step in preclinical drug development.

Signaling Pathway of this compound-Induced Apoptosis

The cytotoxic effects of this compound converge on the induction of programmed cell death. The following diagram illustrates the key signaling events initiated by this compound in leukemia cells.

Idarubicin_Signaling_Pathway This compound-Induced Apoptosis Pathway This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition This compound->Topoisomerase_II ROS_Generation ROS Generation This compound->ROS_Generation DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound's mechanism leading to apoptosis.

Quantitative Data Summary

The following tables summarize exemplary data from preclinical studies of this compound in various mouse models of leukemia. It is important to note that optimal dosage and treatment schedules may vary depending on the specific leukemia model, mouse strain, and experimental endpoint.

Table 1: this compound Monotherapy in Murine Leukemia Models

Leukemia ModelMouse StrainThis compound Dose (mg/kg)Administration Route & ScheduleOutcome MeasureResult
P388 LeukemiaDBA/2 or BALB/cOptimal Dose (not specified)IntravenousT/C (%)*200-250%[1]
P388 LeukemiaCD2F11.0 - 1.5Intravenous, q4d x 3SurvivalEqually effective as liposomal formulation[2]
WEHI-3B AscitesCD-1 nude0.55Intravenous, Days 1, 4, 7SurvivalIncreased survival time compared to control
WEHI-3B AscitesCD-1 nude0.77Intravenous, Days 1, 4, 7SurvivalIncreased survival time compared to control

*T/C (%) = (Median survival time of treated group / Median survival time of control group) x 100

Table 2: this compound in Combination Therapy in Murine Leukemia Models

Leukemia ModelMouse StrainThis compound Dose (mg/kg)Combination Agent & Dose (mg/kg)Administration Route & ScheduleOutcome
P388 LeukemiaNot SpecifiedNot SpecifiedCytarabineIntravenousAdditive effect on survival[1]
WEHI-3B AscitesCD-1 nude0.9Cytarabine, 300Intravenous, Days 1, 4, 7Increased survival compared to control

Experimental Protocols

The following protocols provide a detailed methodology for conducting an in vivo study to evaluate the efficacy of this compound in a mouse model of leukemia. These protocols can be adapted for use with various leukemia cell lines and mouse strains.

Murine Leukemia Models

a. Cell Lines and Mouse Strains:

  • Syngeneic Models:

    • P388 (murine leukemia): DBA/2 or BALB/c mice

    • WEHI-3B (murine myelomonocytic leukemia): BALB/c mice

  • Xenograft Models (Human Leukemia):

    • AML: MOLM-13, MV4-11, HL-60, K-562

    • ALL: NALM-6

    • Mouse Strains: Immunocompromised mice such as NOD/SCID or NSG mice are required for the engraftment of human leukemia cell lines.

b. Leukemia Induction:

  • Culture leukemia cells to the logarithmic growth phase.

  • Harvest and wash the cells with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in sterile PBS at the desired concentration.

  • Inoculate a predetermined number of leukemia cells (e.g., 1 x 10^6 cells) into each mouse via intravenous (tail vein) injection.

Preparation and Administration of this compound

a. Materials:

  • This compound hydrochloride powder

  • Sterile 0.9% saline solution or 5% dextrose solution

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

b. Protocol for Intravenous Administration:

  • Reconstitution: Aseptically reconstitute the this compound hydrochloride powder with sterile 0.9% saline or 5% dextrose to a desired stock concentration (e.g., 1 mg/mL). Protect the solution from light.

  • Dosage Calculation: Calculate the required volume of the this compound solution based on the individual mouse's body weight and the desired dose.

  • Dilution: Dilute the calculated volume of the this compound stock solution with sterile saline to a final injection volume suitable for intravenous administration in mice (typically 100-200 µL).

  • Animal Restraint: Properly restrain the mouse.

  • Intravenous Injection: Administer the this compound solution via intravenous injection into the lateral tail vein. The injection should be given slowly over 1-2 minutes.

Caution: this compound is a potent cytotoxic agent and should be handled with appropriate safety precautions, including the use of PPE.

Assessment of Treatment Efficacy

a. Survival Analysis:

  • Treatment Initiation: Begin this compound treatment at a specified time point after leukemia cell inoculation.

  • Monitoring: Monitor the mice daily for signs of morbidity (e.g., weight loss, ruffled fur, lethargy, hind-limb paralysis).

  • Humane Endpoint: Euthanize mice when they reach a humane endpoint (e.g., >20% weight loss, inability to access food or water, severe lethargy).

  • Data Analysis: Record the date of death or euthanasia for each mouse. Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between treatment groups.

b. Leukemia Burden Analysis (Flow Cytometry):

  • Sample Collection: At specified time points, collect peripheral blood, bone marrow, and spleen from euthanized mice.

  • Single-Cell Suspension:

    • Peripheral Blood: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Perform red blood cell lysis.

    • Bone Marrow: Flush the femur and tibia with PBS or RPMI media.

    • Spleen: Mechanically dissociate the spleen and pass it through a cell strainer.

  • Antibody Staining: Stain the cells with fluorescently conjugated antibodies specific for leukemia markers (e.g., human CD45 for xenograft models, or specific murine markers like c-Kit and Gr-1).

  • Flow Cytometry: Acquire and analyze the samples on a flow cytometer to quantify the percentage of leukemic cells in each tissue.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical in vivo this compound treatment study.

Experimental_Workflow cluster_setup Experiment Setup cluster_execution In Vivo Execution cluster_analysis Data Analysis Leukemia_Cell_Culture Leukemia Cell Culture Leukemia_Induction Leukemia Induction (IV Injection) Leukemia_Cell_Culture->Leukemia_Induction Mouse_Acclimation Mouse Acclimation Mouse_Acclimation->Leukemia_Induction Treatment_Groups Randomize into Treatment Groups Leukemia_Induction->Treatment_Groups Idarubicin_Admin This compound Administration (IV) Treatment_Groups->Idarubicin_Admin Monitoring Daily Monitoring (Weight, Clinical Signs) Idarubicin_Admin->Monitoring Survival_Analysis Survival Analysis (Kaplan-Meier) Monitoring->Survival_Analysis Leukemia_Burden Leukemia Burden (Flow Cytometry) Monitoring->Leukemia_Burden

Caption: In vivo this compound treatment workflow.

References

Application Notes and Protocols for In Vitro Drug Sensitivity Testing with Idarubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idarubicin (B193468) (4-demethoxydaunorubicin) is a potent anthracycline antibiotic employed in the treatment of various hematological malignancies, most notably acute myeloid leukemia (AML).[1][2][3] Its lipophilic nature allows for efficient cellular uptake and localization to the nucleus, where it exerts its cytotoxic effects.[1][2] These application notes provide a comprehensive guide to performing in vitro drug sensitivity testing with this compound, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action

This compound's anticancer activity is multifactorial, primarily targeting the machinery of DNA replication and repair.[4][5] The core mechanisms include:

  • DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix, distorting its structure and obstructing the processes of replication and transcription.[1][2][4]

  • Topoisomerase II Inhibition: The drug stabilizes the complex formed between DNA and topoisomerase II, an enzyme essential for resolving DNA supercoiling.[2][4][5] This leads to the accumulation of DNA double-strand breaks, a highly cytotoxic form of DNA damage.[4]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in this compound's structure can undergo redox cycling, producing reactive oxygen species that cause oxidative damage to DNA, proteins, and lipids, contributing to cell death.[1][4][5]

These cytotoxic insults collectively trigger downstream signaling pathways, leading to cell cycle arrest and apoptosis.[4][5]

Quantitative Data: In Vitro Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines. It is important to note that IC50 values can vary based on the specific experimental conditions, such as the cell line, assay used (e.g., MTT, XTT), and duration of drug exposure.[1]

Cell LineCancer TypeIC50 ValueReference
MCF-7Breast Cancer3.3 ± 0.4 ng/mL[6]
NALM-6Acute Lymphoblastic Leukemia12 nM[7]
HL-60Acute Promyelocytic LeukemiaVaries (e.g., 5-100 nmol/l)[8]
K562Chronic Myelogenous LeukemiaSensitive[9]
Various AML cell linesAcute Myeloid Leukemia2.6–17.8 nM[10]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[11] Live cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[12]

Materials:

  • This compound hydrochloride

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[12][13]

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-50 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[11][12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][13] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Annexin V staining is a common method for detecting apoptosis.[14] In early apoptotic cells, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • This compound hydrochloride

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[14]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[14][15]

  • Incubation: Gently vortex the cells and incubate for 15-30 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis

This compound can induce cell cycle arrest, typically at the G2/M phase.[4] This can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like Propidium Iodide.

Materials:

  • This compound hydrochloride

  • Cancer cell lines

  • PBS

  • Cold 70% ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 2 hours or overnight at 4°C.[16]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining buffer containing RNase A and Propidium Iodide.[16]

  • Incubation: Incubate the cells for 30 minutes at 37°C or overnight at 4°C, protected from light.[15][16]

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[16]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start with Cancer Cell Line Culture seed Seed Cells in Multi-well Plates start->seed prepare_ida Prepare Serial Dilutions of this compound treat_cells Treat Cells with This compound prepare_ida->treat_cells mtt MTT Assay (Cell Viability) treat_cells->mtt apoptosis Annexin V/PI Staining (Apoptosis) treat_cells->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treat_cells->cell_cycle readout Spectrophotometry / Flow Cytometry mtt->readout apoptosis->readout cell_cycle->readout ic50 Calculate IC50 readout->ic50 apoptosis_quant Quantify Apoptotic Cells readout->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution readout->cell_cycle_dist

Experimental workflow for in vitro this compound sensitivity testing.

idarubicin_moa cluster_cellular_targets Cellular Targets cluster_mechanisms Primary Mechanisms cluster_downstream_effects Downstream Effects cluster_cellular_outcomes Cellular Outcomes This compound This compound intercalation DNA Intercalation This compound->intercalation topo2_inhibition Topoisomerase II Inhibition This compound->topo2_inhibition ros ROS Generation This compound->ros dna DNA dna_damage DNA Double-Strand Breaks dna->dna_damage topo2 Topoisomerase II topo2->dna_damage intercalation->dna topo2_inhibition->topo2 oxidative_stress Oxidative Stress ros->oxidative_stress cell_cycle_arrest G2/M Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis oxidative_stress->dna_damage

Mechanism of action of this compound and its downstream signaling.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Idarubicin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idarubicin (B193468), an anthracycline antibiotic, is a potent chemotherapeutic agent widely used in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML).[1][2] Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the induction of programmed cell death, or apoptosis.[3][4] Additionally, this compound can generate reactive oxygen species (ROS), which further contributes to cellular stress and apoptosis.[3][5][6] Understanding and quantifying the apoptotic response to this compound is crucial for evaluating its efficacy and developing novel cancer therapies.

Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells. The most common method involves the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.[7][8] Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[8][9] PI is a fluorescent nucleic acid intercalator that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.[8] This dual-staining approach allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V/PI staining and flow cytometry, including considerations for the intrinsic fluorescence of this compound.

Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis through a multifaceted mechanism that involves both intrinsic and extrinsic pathways, primarily initiated by DNA damage and oxidative stress. The key events are summarized in the signaling pathway diagram below.

Idarubicin_Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway This compound This compound DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition This compound->DNA_Intercalation ROS_Generation ROS Generation This compound->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Mitochondria Mitochondrial Dysfunction DNA_Damage->Mitochondria ROS_Generation->DNA_Damage ROS_Generation->Mitochondria Ca_Increase Increased Intracellular Ca2+ Mitochondria->Ca_Increase Bax_Bcl2 Bax/Bcl-2 Regulation Mitochondria->Bax_Bcl2 Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Ca_Increase->Caspase_Activation Bax_Bcl2->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling cascade of this compound-induced apoptosis.

Experimental Workflow for Apoptosis Analysis

The overall workflow for analyzing this compound-induced apoptosis by flow cytometry involves cell culture and treatment, cell harvesting and staining, and finally data acquisition and analysis.

Experimental_Workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., AML cell lines) Ida_Treatment 2. This compound Treatment (Varying concentrations and time points) Cell_Culture->Ida_Treatment Harvesting 3. Cell Harvesting (Gentle detachment for adherent cells) Ida_Treatment->Harvesting Staining 4. Annexin V & PI Staining Harvesting->Staining Flow_Cytometry 5. Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis 6. Data Analysis (Quantification of cell populations) Flow_Cytometry->Data_Analysis

Caption: Workflow for analyzing this compound-induced apoptosis.

Quantitative Data Summary

The following table summarizes representative quantitative data on this compound-induced apoptosis from a study on the acute myeloid leukemia (AML) leukemic stem-like KG1a cell line. This data demonstrates the potentiation of this compound's apoptotic effect when combined with a low dose of Triptolide (B1683669) (TPL).

Cell LineTreatment (24h)Concentration% Apoptotic Cells (Annexin V+)
KG1aThis compound (IDA) alone27 nM24.85 ± 1.70
KG1aIDA + Triptolide (TPL)27 nM IDA + 5 nM TPL76.87 ± 8.34

Data adapted from a study on the synergistic effects of Triptolide and this compound.[10]

Detailed Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound

This protocol describes the general procedure for treating cultured cancer cells with this compound to induce apoptosis.

Materials:

  • Cancer cell line of interest (e.g., HL-60, U937, KG1a)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound hydrochloride

  • Vehicle control (e.g., DMSO or sterile water)

  • 6-well or 12-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells in tissue culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) and sterilize through a 0.22 µm filter. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle-treated control group.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

Protocol 2: Staining of Cells with Annexin V and Propidium Iodide (PI)

This protocol details the steps for staining this compound-treated cells for flow cytometry analysis. A critical consideration for anthracyclines like this compound is their intrinsic fluorescence, which can interfere with fluorochromes excited by a 488 nm laser (e.g., FITC and PI).[7] Therefore, it is recommended to use an Annexin V conjugate excited by a different laser, such as a violet laser (e.g., Annexin V-BV421) or a red laser (e.g., Annexin V-APC).

Materials:

  • This compound-treated and control cells

  • Phosphate-buffered saline (PBS), cold

  • 1X Annexin V Binding Buffer

  • Annexin V conjugated to a suitable fluorochrome (e.g., BV421, APC)

  • Propidium Iodide (PI) or 7-AAD staining solution

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells and media into a conical tube.

    • Adherent cells: Collect the culture medium, which contains dead and detached cells. Gently wash the adherent cells with PBS and detach them using a gentle method like trypsinization or cell scraping. Combine these cells with the collected medium.

  • Cell Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of the fluorochrome-conjugated Annexin V.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI or 7-AAD staining solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry as soon as possible (within 1 hour).

Protocol 3: Flow Cytometry Analysis

Instrumentation and Setup:

  • A flow cytometer equipped with the appropriate lasers for exciting the chosen fluorochromes (e.g., a violet laser for BV421, a red laser for APC, and a blue or yellow-green laser for PI).

  • Controls for Setup:

    • Unstained cells (to set voltage and detect autofluorescence).

    • Cells stained only with Annexin V (for compensation).

    • Cells stained only with PI (for compensation).

    • A positive control for apoptosis (e.g., cells treated with a known apoptosis inducer).

Data Acquisition and Analysis:

  • Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

  • Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.

  • Create a dot plot of Annexin V fluorescence vs. PI fluorescence for the gated cell population.

  • Set up quadrants to differentiate the following populations:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells (often considered debris)

  • Quantify the percentage of cells in each quadrant for all samples.

Troubleshooting and Considerations

  • This compound Autofluorescence: As mentioned, this compound fluoresces, primarily affecting channels excited by the 488 nm laser.[7] It is crucial to select fluorochromes for Annexin V that are excited by other lasers to avoid spectral overlap. Always run a sample of cells treated with this compound but unstained to assess its contribution to fluorescence in your channels of interest.

  • Gentle Cell Handling: Rough handling during harvesting can damage cell membranes, leading to false-positive PI staining.[9]

  • Prompt Analysis: Stained cells should be analyzed promptly as the apoptotic process is dynamic, and delays can lead to a shift from early to late apoptosis.

  • Compensation: Proper compensation controls are essential to correct for spectral overlap between fluorochromes.

  • Titration of Reagents: The optimal concentrations of Annexin V and PI may vary between cell types and should be determined empirically.

References

Measuring Idarubicin-Induced Reactive Oxygen Species (ROS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idarubicin (B193468) is a potent anthracycline antibiotic widely employed in the treatment of various hematological malignancies, most notably acute myeloid leukemia (AML).[1][2] Its cytotoxic effects are primarily attributed to DNA intercalation and inhibition of topoisomerase II.[2][3] However, a significant aspect of its mechanism of action involves the generation of reactive oxygen species (ROS), which contributes to both its therapeutic efficacy and its associated cardiotoxicity.[3][4] This document provides detailed application notes and experimental protocols for the measurement of this compound-induced ROS, tailored for researchers in oncology, pharmacology, and drug development.

Mechanism of this compound-Induced ROS Production

This compound's chemical structure, specifically its quinone moiety, facilitates redox cycling, a process that generates superoxide (B77818) radicals (O₂⁻).[3] This occurs through the enzymatic reduction of this compound to a semiquinone free radical by flavoproteins, such as NADPH-cytochrome P450 reductase, followed by the transfer of an electron to molecular oxygen, regenerating the parent drug and producing O₂⁻.[5][6] This cascade leads to the formation of other ROS, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), which can inflict damage on cellular components like DNA, lipids, and proteins, ultimately triggering apoptotic cell death.[3][4] Both mitochondrial electron transport chain and NADPH oxidases (NOX) have been implicated as sources of this compound-induced ROS.[5][7]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Acute Myeloid Leukemia (AML) Cell Lines
Cell LineCancer TypeIC50 Value (nM)Exposure TimeAssay Method
HL-60Acute Promyelocytic LeukemiaLC50 reported, sensitive line72hMTT
KG-1aAcute Myeloid LeukemiaSynergistic effects with Triptolide (B1683669) observed24hMTT
MOLM-14Acute Myeloid Leukemia2.6 ± 0.972hNot Specified
THP-1Acute Monocytic Leukemia8.1 - 56.7 (as part of a panel)Not SpecifiedProliferation Assay
MV4-11Acute Myeloid Leukemia8.1 - 56.7 (as part of a panel)Not SpecifiedProliferation Assay
HELAcute Myeloid LeukemiaLC50 reported72hMTT

Note: IC50 values can vary based on the specific experimental conditions, including the assay used and the duration of drug exposure.[1]

Table 2: Effect of this compound on Oxidative Stress Markers
Cell Line/SystemThis compound ConcentrationDuration of ExposureObserved Effect on Oxidative Stress Markers
HL-1 Cardiomyocytes1 µM - 1 mM6, 12, 24, 48 hoursIncreased ROS and malondialdehyde (MDA) levels. Decreased superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH) levels.[4]
Calf Thymus DNA with Copper(II)20 µM60 minutesInduced generation of superoxide (O₂⁻) and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).[8]
LSC-like cells (from KG-1a)200 nM (with 5 nM Triptolide)24 hoursHighest activation of intracellular ROS.[9]

Signaling Pathways and Experimental Workflows

This compound-Induced ROS and Apoptosis Signaling Pathway

Idarubicin_ROS_Pathway This compound-Induced ROS and Apoptosis Signaling Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria NADPH_Oxidase NADPH Oxidase This compound->NADPH_Oxidase ROS ROS (O₂⁻, H₂O₂, •OH) Mitochondria->ROS NADPH_Oxidase->ROS DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Apoptosis_Initiation Intrinsic Apoptosis Pathway DNA_Damage->Apoptosis_Initiation Bax Bax Activation Apoptosis_Initiation->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound-induced ROS production and subsequent apoptosis.

Experimental Workflow for Measuring this compound-Induced ROS

Experimental_Workflow Experimental Workflow for ROS Measurement Cell_Culture Cell Culture (e.g., AML cell lines) Idarubicin_Treatment This compound Treatment (Varying concentrations and time points) Cell_Culture->Idarubicin_Treatment ROS_Probe_Incubation Incubation with ROS-sensitive Probe (e.g., DCFH-DA, MitoSOX Red) Idarubicin_Treatment->ROS_Probe_Incubation Data_Acquisition Data Acquisition ROS_Probe_Incubation->Data_Acquisition Flow_Cytometry Flow Cytometry Data_Acquisition->Flow_Cytometry Plate_Reader Fluorescence Plate Reader Data_Acquisition->Plate_Reader Data_Analysis Data Analysis (Quantification of fluorescence intensity) Flow_Cytometry->Data_Analysis Plate_Reader->Data_Analysis

Caption: A typical workflow for quantifying this compound-induced ROS.

Experimental Protocols

Protocol 1: Measurement of Total Cellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.

Materials:

  • Cells of interest (e.g., HL-60, KG-1a)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (in DMSO or water)

  • DCFH-DA stock solution (10 mM in DMSO)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed in a 6-well or 96-well plate to achieve 70-80% confluency at the time of the experiment.

    • For suspension cells, adjust the cell density to approximately 1 x 10⁶ cells/mL.

  • This compound Treatment:

    • Treat cells with the desired concentrations of this compound (e.g., 100 nM, 200 nM, 500 nM) for the intended duration (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO or water).

  • DCFH-DA Staining:

    • Prepare a fresh working solution of DCFH-DA at a final concentration of 10-25 µM in serum-free medium or PBS.

    • Remove the this compound-containing medium and wash the cells once with warm PBS.

    • Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

  • Data Acquisition:

    • For Flow Cytometry:

      • Gently harvest the cells (for adherent cells, use trypsinization).

      • Wash the cells once with PBS and resuspend in 300-500 µL of PBS.

      • Analyze immediately on a flow cytometer using an excitation wavelength of 488 nm and an emission wavelength of ~529 nm.

    • For Microplate Reader:

      • Remove the DCFH-DA solution and wash the cells once with PBS.

      • Add 100 µL of PBS to each well.

      • Measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis:

    • Calculate the mean fluorescence intensity (MFI) for each sample.

    • Normalize the MFI of the this compound-treated samples to the vehicle control to determine the fold change in ROS production.

Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red

Principle: MitoSOX™ Red is a cell-permeable fluorescent probe that selectively targets mitochondria. It is oxidized by superoxide to a red fluorescent product that intercalates with mitochondrial nucleic acids.

Materials:

  • Cells of interest

  • Complete culture medium

  • Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • This compound stock solution

  • MitoSOX™ Red stock solution (5 mM in DMSO)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the DCFH-DA protocol.

  • MitoSOX™ Red Staining:

    • Prepare a fresh working solution of MitoSOX™ Red at a final concentration of 2.5-5 µM in warm HBSS.[10]

    • Remove the this compound-containing medium and wash the cells once with warm PBS.

    • Add the MitoSOX™ Red working solution and incubate for 10-30 minutes at 37°C, protected from light.[10][11]

  • Data Acquisition:

    • For Flow Cytometry:

      • Harvest and wash the cells as described for DCFH-DA.

      • Resuspend the cells in warm HBSS or PBS.

      • Analyze on a flow cytometer with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.[11]

    • For Fluorescence Microscopy:

      • Wash the cells gently three times with warm buffer.

      • Mount the cells in warm buffer and image immediately.

  • Data Analysis:

    • Quantify the fluorescence intensity and normalize to the control to determine the change in mitochondrial superoxide levels.

Protocol 3: Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)

Principle: MDA is a major product of lipid peroxidation and can be measured using a colorimetric or fluorometric assay based on its reaction with thiobarbituric acid (TBA) to form a colored/fluorescent adduct.

Materials:

  • This compound-treated and control cell lysates

  • MDA Lysis Buffer (containing an antioxidant like BHT)

  • Thiobarbituric Acid (TBA)

  • Trichloroacetic Acid (TCA) or Phosphoric Acid

  • MDA standards

  • Spectrophotometer or fluorescence plate reader

Procedure (General Outline):

  • Sample Preparation:

    • Harvest cells after this compound treatment and lyse them in MDA Lysis Buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • TBA Reaction:

    • Add TBA solution and an acidic solution (e.g., TCA) to the supernatant.

    • Incubate the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA.

    • Cool the samples on ice to stop the reaction.

  • Measurement:

    • Centrifuge the samples to remove any precipitate.

    • Measure the absorbance of the supernatant at ~532 nm or fluorescence at Ex/Em = 532/553 nm.

  • Quantification:

    • Generate a standard curve using MDA standards.

    • Determine the MDA concentration in the samples based on the standard curve and normalize to the protein concentration of the lysate.

Protocol 4: Measurement of Superoxide Dismutase (SOD) Activity

Principle: SOD activity is often measured using an indirect assay that involves the inhibition of a superoxide-generating reaction. For example, a water-soluble tetrazolium salt (WST-1) can be reduced by superoxide to a formazan (B1609692) dye. SOD will inhibit this reaction, and the degree of inhibition is proportional to the SOD activity.

Materials:

  • This compound-treated and control cell lysates

  • SOD assay kit (commercially available kits are recommended for ease of use and reproducibility)

  • Spectrophotometer

Procedure (Based on a typical commercial kit):

  • Sample Preparation:

    • Prepare cell lysates as for the MDA assay.

  • Assay Reaction:

    • Prepare the WST working solution and the enzyme working solution according to the kit's instructions.

    • Add the sample and the enzyme working solution to a 96-well plate.

    • Initiate the reaction by adding the WST working solution.

    • Incubate the plate at 37°C for 20 minutes.

  • Measurement:

    • Measure the absorbance at ~450 nm.

  • Calculation:

    • Calculate the SOD activity based on the inhibition rate of the formazan dye formation, using the formulas provided in the kit manual. Normalize to the protein concentration.

Conclusion

The measurement of this compound-induced ROS is crucial for understanding its complete mechanism of action and for developing strategies to mitigate its cardiotoxic side effects. The protocols provided herein offer robust methods for quantifying total cellular ROS, mitochondrial superoxide, and markers of oxidative stress. Careful experimental design, including appropriate controls and consideration of cell-type-specific responses, is essential for obtaining reliable and reproducible data.

References

Application Notes: Immunohistochemical Analysis of Idarubicin Targets in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idarubicin (B193468) is a potent anthracycline antineoplastic agent used primarily in the treatment of acute myeloid leukemia (AML).[1][2] Its cytotoxic effects are exerted through a multi-faceted mechanism of action, making it a subject of significant interest in oncology and drug development.[3][4] Understanding the engagement of this compound with its molecular targets within the tissue microenvironment is crucial for assessing drug efficacy, investigating mechanisms of resistance, and developing novel therapeutic strategies.

This compound's primary mechanisms of action include:

  • DNA Intercalation: The planar structure of this compound allows it to insert itself between DNA base pairs, disrupting DNA replication and transcription.[3][5]

  • Topoisomerase II Inhibition: this compound stabilizes the complex between DNA and topoisomerase II alpha (TOP2A), an enzyme essential for resolving DNA torsional stress. This prevents the re-ligation of DNA strands, leading to the accumulation of toxic double-strand breaks.[1][2][3]

  • Induction of Apoptosis: The extensive DNA damage triggers cell cycle arrest, primarily at the G2/M checkpoint, and ultimately initiates programmed cell death (apoptosis) through the activation of caspase cascades.[3][4]

Immunohistochemistry (IHC) is an invaluable technique for visualizing the expression and localization of these drug targets and downstream markers of drug activity directly within formalin-fixed, paraffin-embedded (FFPE) tissue sections.[6] This allows for the spatial assessment of pharmacodynamic effects in preclinical models and clinical specimens. This document provides detailed protocols for the IHC detection of TOP2A and a key apoptosis marker, cleaved Caspase-3, in tissue samples.

This compound's Molecular Pathway and IHC Targets

The interaction of this compound with the cell initiates a signaling cascade that culminates in apoptosis. Key proteins in this pathway, TOP2A and cleaved Caspase-3, serve as excellent biomarkers for IHC analysis to confirm target engagement and downstream efficacy.

Idarubicin_Pathway This compound Mechanism of Action cluster_cell Cell This compound This compound DNA Nuclear DNA This compound->DNA Intercalation TOP2A Topoisomerase IIα (TOP2A) This compound->TOP2A Inhibition DSB DNA Double-Strand Breaks TOP2A->DSB Stabilizes Cleavable Complex IHC_TOP2A IHC Target 1: TOP2A Expression TOP2A->IHC_TOP2A G2M G2/M Cell Cycle Arrest DSB->G2M Apoptosis Apoptosis Initiation G2M->Apoptosis If damage is irreparable Casp3 Cleaved Caspase-3 (Active) Apoptosis->Casp3 Activation Death Cell Death Casp3->Death IHC_Casp3 IHC Target 2: Apoptosis Marker Casp3->IHC_Casp3

Caption: this compound's mechanism leading to apoptosis and key IHC targets.

Quantitative Data Summary

The cytotoxic activity of this compound, which leads to the biological changes detected by IHC, has been quantified in various cell lines. This data provides a reference for effective concentrations in in vitro studies. IHC staining in tissue samples is typically quantified using methods like H-score or percentage of positive cells, which are context-dependent.

ParameterCell LineValueReference
IC₅₀ MCF-7 (Human Breast Cancer)3.3 ± 0.4 ng/mL[7]
IC₅₀ NALM-6 (Human Leukemia)12 nM[8]
IC₅₀ K562 (Human Leukemia)0.002 µM[8]
Relative Potency Various~57.5-fold more active than Doxorubicin[7][8]

Experimental Protocols

General Immunohistochemistry Workflow

The following diagram outlines the standard workflow for preparing and staining tissue sections for IHC analysis.

IHC_Workflow General Immunohistochemistry (IHC) Workflow start Start: FFPE Tissue Block sectioning Sectioning (4-5 µm sections) start->sectioning deparaffin Deparaffinization & Rehydration (Xylene & Ethanol (B145695) Series) sectioning->deparaffin retrieval Antigen Retrieval (Heat-Induced, HIER) deparaffin->retrieval blocking Blocking (Peroxidase & Protein) retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-TOP2A or anti-Cleaved Caspase-3) blocking->primary_ab detection Detection System (e.g., HRP-Polymer) primary_ab->detection chromogen Chromogen Substrate (e.g., DAB) detection->chromogen counterstain Counterstaining (e.g., Hematoxylin) chromogen->counterstain dehydrate Dehydration & Clearing (Ethanol & Xylene) counterstain->dehydrate mounting Mounting & Coverslipping dehydrate->mounting analysis Microscopic Analysis & Quantification mounting->analysis

Caption: A standard workflow for immunohistochemistry on FFPE tissues.

Protocol 1: IHC for Topoisomerase II Alpha (TOP2A)

This protocol is designed for the detection of TOP2A in FFPE human tissue sections. TOP2A is a key marker for cell proliferation and the direct target of this compound.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution: 10 mM Sodium Citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0)[9]

  • Wash Buffer: Tris-buffered saline with 0.05% Tween-20 (TBST)

  • Peroxidase Block: 3% Hydrogen Peroxide

  • Protein Block: 5% Normal Goat Serum in TBST

  • Primary Antibody: Rabbit monoclonal or polyclonal anti-TOP2A antibody (e.g., clone D10G9)[10]

  • Secondary Antibody/Detection System: HRP-conjugated anti-rabbit polymer system

  • Chromogen: 3,3'-Diaminobenzidine (DAB)

  • Counterstain: Harris Hematoxylin

  • Mounting Medium: Permanent, xylene-based

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 times for 5 minutes each.

    • Transfer to 100% ethanol: 2 times for 3 minutes each.

    • Transfer to 95% ethanol: 1 time for 3 minutes.

    • Transfer to 70% ethanol: 1 time for 3 minutes.

    • Rinse thoroughly in deionized water.

  • Antigen Retrieval:

    • Pre-heat a pressure cooker or water bath containing the Antigen Retrieval Solution to 95-100°C.

    • Immerse slides in the hot solution and incubate for 20 minutes.[9]

    • Allow slides to cool in the buffer for 20-30 minutes at room temperature.

    • Rinse slides with deionized water, then with TBST.

  • Staining:

    • Peroxidase Block: Cover tissue with 3% H₂O₂ for 10 minutes. Rinse with TBST.

    • Protein Block: Apply protein block and incubate for 20 minutes in a humidified chamber. Do not rinse.

    • Primary Antibody: Dilute the anti-TOP2A antibody in TBST (typical dilutions range from 1:100 to 1:500).[10][11] Apply to tissue and incubate for 60 minutes at room temperature or overnight at 4°C.

    • Rinse slides with TBST: 3 times for 3 minutes each.

    • Detection System: Apply the HRP-polymer secondary antibody system and incubate according to the manufacturer's instructions (typically 30-60 minutes).

    • Rinse slides with TBST: 3 times for 3 minutes each.

    • Chromogen: Apply DAB solution and incubate until a brown precipitate is visible (typically 1-5 minutes). Monitor under a microscope.

    • Stop the reaction by immersing slides in deionized water.

  • Counterstaining and Mounting:

    • Immerse slides in Harris Hematoxylin for 30-60 seconds.

    • "Blue" the stain by rinsing in running tap water.

    • Dehydration: Transfer through graded ethanol (70%, 95%, 100%) and xylene.

    • Apply a drop of mounting medium and place a coverslip.

Expected Results:

  • Positive Staining: Brown precipitate in the nucleus of proliferating cells.

  • Negative Control: Omission of the primary antibody should result in no staining.

  • Tissue Control: Tonsil or other highly proliferative tissue can serve as a positive control, showing strong nuclear staining in germinal centers.[12]

Protocol 2: IHC for Cleaved Caspase-3

This protocol is for detecting the active form of Caspase-3, a key executioner of apoptosis. Its presence indicates that the cell has committed to programmed cell death, a desired outcome of this compound treatment.

Materials:

  • Same as Protocol 1, with the following substitution:

  • Primary Antibody: Rabbit monoclonal anti-cleaved Caspase-3 antibody (e.g., Asp175).

Procedure: The procedure is identical to the TOP2A protocol, with specific attention to the following steps:

  • Antigen Retrieval: Heat-induced epitope retrieval using 10 mM Sodium Citrate buffer (pH 6.0) is highly recommended for this antibody.[13]

  • Primary Antibody:

    • Dilute the anti-cleaved Caspase-3 antibody according to the manufacturer's datasheet (typical dilutions are 1:100 to 1:400).

    • Incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.[14]

Expected Results:

  • Positive Staining: Brown precipitate primarily in the cytoplasm and occasionally in the nucleus of apoptotic cells.[13]

  • Negative Control: Omission of the primary antibody should result in no staining.

  • Tissue Control: Tissues from treated xenograft models or tissues known to have high rates of apoptosis (e.g., thymus) can be used as positive controls.

References

Troubleshooting & Optimization

Technical Support Center: Idarubicin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with idarubicin (B193468) and encountering precipitation issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous buffer?

This compound hydrochloride is sparingly soluble in aqueous solutions like water or phosphate-buffered saline (PBS).[1][2] Direct dissolution often leads to incomplete solubilization or precipitation.[1] Several factors can contribute to precipitation, including the concentration of this compound, the pH of the solution, the temperature, and the solvent used for initial dissolution.

Q2: What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for preparing a concentrated stock solution of this compound hydrochloride is dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound is highly soluble in DMSO, with concentrations up to 100 mg/mL being achievable.[1][3] For most research applications, a stock solution of 10 mg/mL in fresh, anhydrous DMSO is a reliable starting point.[1]

Q3: How do I properly prepare a working solution of this compound in an aqueous buffer?

The best practice is a two-step dilution method. First, dissolve the this compound hydrochloride powder in DMSO to create a high-concentration stock solution. Then, serially dilute this DMSO stock into your aqueous buffer (e.g., cell culture media, PBS) to achieve the final desired concentration.[1] This method helps to ensure maximum solubility in the final aqueous solution.[1]

Q4: I observed a precipitate when I diluted my DMSO stock solution into my cell culture medium. What should I do?

Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds.[1] This occurs because the compound, which is stable in the organic solvent, "crashes out" of the solution when introduced to the aqueous environment where its solubility is much lower.[1] Refer to the troubleshooting guide below for steps to resolve this issue.

Q5: Can I use heat or sonication to dissolve my this compound in an aqueous solution?

While gentle heating can be used to dissolve this compound hydrochloride in water for some applications, it is generally not recommended for solutions intended for biological experiments.[1] Heating can degrade the compound and alter its biological activity.[1] Similarly, sonication can introduce energy that may damage the molecule.[1] The most reliable method is to first dissolve the this compound in DMSO.[1]

Q6: What is the optimal pH for an aqueous this compound solution?

The pH of a 1 in 200 solution of this compound hydrochloride in water is between 5.0 and 6.5.[1][4] Prolonged contact with alkaline solutions (high pH) will result in the degradation of the drug.[5][6][7][8]

Q7: How should I store my this compound solutions?

  • DMSO Stock Solutions: Store in tightly sealed vials at -20°C, protected from light.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

  • Aqueous Working Solutions: It is not recommended to store aqueous solutions for more than one day.[2] If storage is necessary, diluted solutions in D5W or NS are reported to be stable for up to 4 weeks at room temperature when protected from light, and syringe/IVPB solutions for 72 hours at room temperature or 7 days under refrigeration.[6] Diluted solutions in polyolefin bags stored at 2°C–8°C and protected from light have been shown to be stable for 28 days.[9]

Troubleshooting Guide: this compound Precipitation

If you are experiencing precipitation of this compound in your aqueous solution, follow these troubleshooting steps:

Step 1: Review Your Preparation Method

  • Initial Dissolution: Did you first dissolve the this compound in DMSO to create a concentrated stock solution before diluting it into your aqueous buffer? Direct dissolution in aqueous buffers is a common cause of precipitation.

  • Solvent Quality: Are you using fresh, anhydrous DMSO? Moisture-absorbing DMSO can reduce the solubility of this compound.[3]

Step 2: Adjust Your Dilution Technique

  • Final Concentration: Your final working concentration may be above the solubility limit of this compound in your specific aqueous medium. The solubility of this compound hydrochloride in a 1:1 DMSO:PBS (pH 7.2) solution is approximately 0.5 mg/mL.[1][2] Try reducing the final concentration of this compound.

  • Intermediate Dilution: Instead of a single large dilution, try a serial dilution. For example, first, dilute your concentrated DMSO stock into a smaller volume of your aqueous buffer to create an intermediate solution. Then, further dilute this intermediate solution to your final desired concentration.

  • Mixing: Ensure thorough but gentle mixing after each dilution step.

Step 3: Evaluate the Aqueous Buffer

  • pH: Check the pH of your aqueous buffer. As mentioned, this compound is more stable in slightly acidic to neutral conditions and degrades in alkaline solutions.

  • Additives: Are there any other components in your buffer that could be interacting with the this compound? For instance, this compound is known to precipitate with heparin.[5][6][7][8]

Step 4: Consider Temperature

  • Storage: Are you storing your solutions at the recommended temperature? Both DMSO stock solutions and aqueous dilutions have specific storage requirements to maintain stability and prevent precipitation.

  • Working Temperature: While not generally recommended, gentle warming of the aqueous buffer before adding the this compound DMSO stock might help in some cases, but be cautious of potential degradation.

Data Presentation

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubilityReference
DMSOUp to 100 mg/mL[1][3]
Dimethyl formamide~10 mg/mL[2]
WaterSparingly soluble; ~8 mg/mL; Slightly soluble (0.772 mg/mL)[1][2][3][10]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1][2]
MethanolSparingly soluble[1]
EthanolInsoluble/Slightly soluble[1][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mg/mL (e.g., add 100 µL of DMSO to 1 mg of this compound HCl).[1]

  • Vortex the tube briefly until the solid is completely dissolved. The solution should be a clear, orange-red color.[1]

  • Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[1]

  • Store the aliquots in tightly sealed vials at -20°C, protected from light.[1]

Protocol 2: Preparation of a 1 µM this compound Working Solution in Cell Culture Medium

  • Thaw a single-use aliquot of your 10 mg/mL this compound in DMSO stock solution.

  • Perform an intermediate dilution. For example, add 2 µL of the 10 mg/mL stock solution to 998 µL of sterile cell culture medium. This creates an intermediate solution of 20 µg/mL.[1]

  • Calculate the volume of the intermediate solution needed for your final concentration. To obtain a final concentration of 1 µM (~0.534 µg/mL), add approximately 26.7 µL of the 20 µg/mL intermediate solution to each mL of your final culture volume.[1]

  • Mix the final solution gently by pipetting or swirling.

  • Ensure that the final concentration of DMSO in your working solution is below the toxic threshold for your specific cell line (typically ≤0.5%).[1]

Visualizations

G cluster_solutions Potential Solutions start This compound Precipitation Observed check_prep Review Preparation Method: - Initial dissolution in DMSO? - Fresh, anhydrous DMSO used? start->check_prep adjust_dilution Adjust Dilution Technique: - Lower final concentration? - Use serial dilution? - Ensure proper mixing? check_prep->adjust_dilution Preparation OK eval_buffer Evaluate Aqueous Buffer: - Check pH (ideal: 5.0-6.5) - Any incompatible additives (e.g., heparin)? adjust_dilution->eval_buffer Precipitation Persists check_temp Consider Temperature: - Stored at recommended temp? - Gentle warming of buffer (use with caution)? eval_buffer->check_temp Precipitation Persists resolved Precipitation Resolved check_temp->resolved Precipitation Resolved

Caption: Troubleshooting workflow for this compound precipitation.

G This compound This compound dna DNA Double Helix This compound->dna Inserts between base pairs topo_ii Topoisomerase II This compound->topo_ii intercalation DNA Intercalation dna->intercalation complex Ternary Complex Formation (this compound-DNA-Topo II) dna->complex topo_ii->complex ds_breaks Inhibition of DNA Re-ligation intercalation->ds_breaks complex->ds_breaks apoptosis Apoptosis (Programmed Cell Death) ds_breaks->apoptosis

References

Technical Support Center: Troubleshooting Idarubicin Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Idarubicin resistance. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for the challenges encountered during in-vitro experimentation.

Section 1: Drug Efflux Mechanisms

A primary driver of this compound resistance is the increased efflux of the drug from cancer cells, mediated by ATP-binding cassette (ABC) transporters. This section provides a troubleshooting guide and frequently asked questions to help you investigate and overcome this mechanism.

Frequently Asked Questions (FAQs)

Q1: My cell line has developed resistance to this compound. How do I determine if drug efflux is the cause?

A1: The first step is to perform a functional assay to measure drug accumulation or efflux. A common method is the Rhodamine 123 efflux assay using flow cytometry. If your resistant cells show lower intracellular fluorescence compared to the sensitive parental line, and this can be reversed by an ABC transporter inhibitor (e.g., Verapamil for P-glycoprotein), it strongly suggests an efflux-mediated mechanism.

Q2: Which ABC transporters are most commonly associated with this compound resistance?

A2: While several ABC transporters can contribute to multidrug resistance, the most frequently implicated in this compound resistance are P-glycoprotein (P-gp/MDR1/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] Some studies have also pointed to the involvement of other transporters like ABCA3.

Q3: I see evidence of drug efflux, but qPCR and Western blot show low expression of P-gp, MRP1, and BCRP. What could be the reason?

A3: There are several possibilities:

  • Other Transporters: Your cells might be overexpressing less common ABC transporters. Consider screening for a broader range of transporters.

  • Post-translational Modifications: The activity of ABC transporters can be regulated by post-translational modifications, such as phosphorylation, which may not be reflected in total protein levels.

  • Subcellular Localization: The transporters might be localized to intracellular compartments, such as lysosomes, leading to drug sequestration away from its target in the nucleus.

  • Functional Mutations: The transporter protein could have a mutation that enhances its efflux activity without changing its expression level.

Q4: Can the metabolite of this compound, Idarubicinol, also be expelled by efflux pumps?

A4: Yes, Idarubicinol, the major and active metabolite of this compound, is also a substrate for some ABC transporters.[4] Therefore, resistance can be mediated by the efflux of both the parent drug and its metabolite. When assessing efflux, it is ideal to consider methods that can measure both compounds.

Troubleshooting Guide: Investigating Drug Efflux
Potential Issue Recommended Solution Experimental Tip
Inconclusive results from efflux inhibitor assays. - Verify inhibitor specificity and concentration: Use well-characterized inhibitors at their optimal, non-toxic concentrations (e.g., Verapamil for P-gp).- Control for inhibitor toxicity: Perform a viability assay to ensure the inhibitor concentration is not cytotoxic to your cells.- Consider the role of Idarubicinol: If possible, use analytical methods like HPLC to measure the intracellular concentrations of both this compound and Idarubicinol.Always include a parental sensitive cell line and a known multidrug-resistant cell line as controls in your inhibitor assays.
Low or no overexpression of common ABC transporters (P-gp, MRP1, BCRP) despite functional evidence of efflux. - Broaden your transporter screen: Use a pan-ABC transporter inhibitor or perform a broader gene expression analysis (e.g., RT-qPCR array for multiple ABC transporters).- Investigate lysosomal sequestration: Use fluorescent lysosomal markers (e.g., LysoTracker) in combination with this compound (which is fluorescent) and observe co-localization using confocal microscopy.The Cellular Thermal Shift Assay (CETSA) can be used to assess target engagement of this compound with its intracellular target, Topoisomerase II. Reduced engagement in resistant cells could indirectly suggest sequestration.[5][6][7][8][9]
Difficulty interpreting flow cytometry data for drug accumulation/efflux. - Optimize dye concentration and incubation time: Titrate the concentration of the fluorescent substrate (e.g., Rhodamine 123) and the incubation time to achieve a clear and stable signal.- Include proper controls: Always use unstained cells, cells stained with the dye alone, and cells treated with an inhibitor as controls.- Gate on viable cells: Use a viability dye (e.g., Propidium Iodide) to exclude dead cells, which can non-specifically accumulate fluorescent dyes.Ensure your flow cytometer's compensation settings are correctly adjusted to prevent spectral overlap between the fluorescent dye and any other fluorophores used.
Experimental Protocol: Rhodamine 123 Efflux Assay

This protocol is for assessing P-gp-mediated drug efflux using flow cytometry.

Materials:

  • Sensitive and resistant cell lines

  • RPMI-1640 medium (phenol red-free)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (stock solution in DMSO)

  • Propidium Iodide (PI) or another viability dye

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture sensitive and resistant cells to logarithmic growth phase.

    • Harvest the cells and wash them once with PBS.

    • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in phenol (B47542) red-free RPMI-1640 medium supplemented with 1% FBS.

  • Inhibitor Pre-incubation:

    • For each cell line, prepare two sets of tubes.

    • To one set, add Verapamil to a final concentration of 10-50 µM.

    • To the other set, add the equivalent volume of DMSO as a vehicle control.

    • Incubate at 37°C for 30 minutes.

  • Rhodamine 123 Staining (Loading):

    • Add Rhodamine 123 to all tubes to a final concentration of 0.1-0.5 µg/mL.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Efflux Period:

    • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

    • Resuspend the cell pellets in pre-warmed phenol red-free RPMI-1640 medium (with and without Verapamil as in step 2).

    • Incubate at 37°C for 1-2 hours to allow for drug efflux.

  • Flow Cytometry Analysis:

    • Pellet the cells and resuspend them in ice-cold PBS containing a viability dye like PI.

    • Analyze the cells immediately on a flow cytometer.

    • Measure the mean fluorescence intensity (MFI) of Rhodamine 123 in the viable cell population.

Data Interpretation:

  • Resistant cells (no inhibitor) should show a lower MFI compared to sensitive cells , indicating increased efflux.

  • Resistant cells + Verapamil should show a significant increase in MFI compared to resistant cells without the inhibitor , indicating that the efflux is mediated by P-gp.

Visualization: ABC Transporter-Mediated Efflux

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Idarubicin_out This compound Idarubicin_in This compound Idarubicin_out->Idarubicin_in Passive Diffusion Pgp P-gp (ABCB1) Pgp->Idarubicin_out ADP ADP + Pi Pgp->ADP Idarubicin_in->Pgp Nucleus Nucleus (Drug Target) Idarubicin_in->Nucleus Therapeutic Effect ATP ATP ATP->Pgp Energy Start Hypothesis: This compound resistance due to Topo II alteration qPCR Measure TOP2A mRNA (qRT-PCR) Start->qPCR Western Measure Topo IIα Protein (Western Blot) Start->Western Decision1 Expression Decreased? Western->Decision1 Conclusion1 Conclusion: Resistance involves reduced Topo IIα expression Decision1->Conclusion1 Yes Sequencing Sequence TOP2A Gene Decision1->Sequencing No CleavageAssay Perform DNA Cleavage Assay Decision1->CleavageAssay No Decision2 Mutation Found or Cleavage Reduced? Sequencing->Decision2 CleavageAssay->Decision2 Conclusion2 Conclusion: Resistance involves functional alteration of Topo IIα Decision2->Conclusion2 Yes Other Investigate other resistance mechanisms Decision2->Other No This compound This compound DNA_damage DNA Double-Strand Breaks This compound->DNA_damage PARP1 PARP-1 Activation DNA_damage->PARP1 NFkB NF-κB Activation PARP1->NFkB DNA_repair Increased DNA Repair NFkB->DNA_repair Anti_apoptosis Upregulation of Anti-apoptotic Genes (e.g., XIAP, Bcl-2) NFkB->Anti_apoptosis Resistance Cell Survival & This compound Resistance DNA_repair->Resistance Anti_apoptosis->Resistance

References

Idarubicin stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Idarubicin in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a concentrated stock solution of this compound?

The recommended solvent for this compound hydrochloride is dimethyl sulfoxide (B87167) (DMSO).[1] It is highly soluble in DMSO, with concentrations of up to 100 mg/mL being achievable.[1] For most research applications, preparing a stock solution of 10 mg/mL in fresh, anhydrous DMSO is a reliable starting point.[1]

Q2: How should I store this compound solutions for long-term experiments?

For optimal stability, stock solutions of this compound in DMSO should be stored in small, single-use aliquots at -80°C and protected from light.[2] It is advisable to avoid repeated freeze-thaw cycles. While storage at -20°C is also a common practice, storage at -80°C is generally recommended for long-term preservation of compound integrity. Aqueous solutions of this compound are less stable and it is not recommended to store them for more than one day.[1] However, some studies have shown that diluted this compound solutions (0.1 mg/mL to 0.73 mg/mL) in 5% dextrose or 0.9% NaCl can be physicochemically stable for up to 28 days when stored protected from light at 2°C–8°C.[3]

Q3: I observed a precipitate when I diluted my this compound DMSO stock solution into my cell culture medium. What should I do?

Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds dissolved in DMSO.[1] This occurs because the compound, which is stable in the organic solvent, "crashes out" of solution when introduced to the aqueous environment where its solubility is much lower.[1] Please refer to the Troubleshooting Guides section for detailed steps on how to prevent and resolve this issue.

Q4: Is this compound sensitive to light?

Yes, dilute solutions of this compound are sensitive to light and can undergo degradation upon exposure.[2] It is crucial to protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What is the effect of pH on this compound stability?

This compound is unstable in alkaline solutions.[3] Prolonged contact with any solution of an alkaline pH will result in degradation of the drug. The pH of a 1 in 200 solution of this compound hydrochloride in water is between 5.0 and 6.5.[1]

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound
FormSolventStorage TemperatureDurationKey Considerations
Solid Powder --20°C≥ 4 yearsProtect from moisture.
Stock Solution DMSO-80°CLong-term (months to years)Aliquot to avoid freeze-thaw cycles; protect from light.[2]
Stock Solution DMSO-20°CUp to 6 monthsAliquot to avoid freeze-thaw cycles; protect from light.[2]
Aqueous Solution (Diluted) 0.9% NaCl or 5% Dextrose2°C–8°CUp to 28 daysProtect from light.[3]
Aqueous Solution (Undiluted) Water for Injection2°C–8°CUp to 3 daysProtect from light.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a 10 mg/mL stock solution of this compound hydrochloride in DMSO.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound hydrochloride powder into a sterile, amber microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. For example, add 100 µL of DMSO to 1 mg of this compound HCl.

  • Vortex the tube briefly until the solid is completely dissolved. The solution should be a clear, orange-red color.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C, protected from light.

Protocol 2: Stability Assessment of this compound in Solution by HPLC-UV

Objective: To evaluate the chemical stability of an this compound solution over time at various temperatures.

Materials:

  • This compound solution to be tested (e.g., stock solution in DMSO or aqueous dilution)

  • Amber vials with screw caps

  • Temperature-controlled storage units (e.g., -80°C, -20°C, 4°C, and a benchtop at room temperature)

  • HPLC system with a UV detector

  • Validated stability-indicating HPLC method (see below for an example)

Procedure:

  • Sample Preparation: Prepare the this compound solution to be tested at a known concentration. Aliquot the solution into multiple amber vials.

  • Storage: Store the vials at the different designated temperatures, protected from light.

  • Time Points: Designate specific time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year).

  • Analysis:

    • At each time point, retrieve a vial from each storage condition.

    • Allow the sample to thaw (if frozen) and equilibrate to room temperature.

    • Dilute the sample to a suitable concentration for HPLC analysis with the mobile phase.

    • Inject the sample into the HPLC system.

  • Data Evaluation:

    • The stability is determined by calculating the percentage of the initial this compound concentration remaining at each time point.

    • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Example HPLC-UV Method:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of 0.1 M KH2PO4 and tetrahydrofuran (B95107) (70:30, v/v), containing 1.44 g/L sodium dodecyl sulfate, 1 mL/L phosphoric acid, and 1 mL/L N,N-dimethyloctylamine.[4]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm[4]

  • Injection Volume: 20 µL

  • Column Temperature: 35°C

Mandatory Visualization

Idarubicin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Generates DNA DNA This compound->DNA Intercalation TopoII Topoisomerase II This compound->TopoII Inhibition DNA_damage DNA Double-Strand Breaks ROS->DNA_damage Bax_inactive Bax (inactive) Bax_active Bax (active) Bax_inactive->Bax_active CytoC Cytochrome c Bax_active->CytoC Promotes release Bcl2 Bcl-2 Bcl2->Bax_active Inhibits Procaspase8 Pro-caspase-8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes TopoII->DNA_damage Stabilizes cleavable complex DNA_damage->Bax_inactive CytoC->Procaspase3

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_preparation Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis start Prepare this compound Stock Solution (DMSO) aliquot Aliquot into single-use vials start->aliquot storage Store at different temperatures (-80°C, -20°C, 4°C, RT) Protected from light aliquot->storage timepoint Retrieve samples at defined time points storage->timepoint hplc Analyze by Stability-Indicating HPLC-UV timepoint->hplc data Calculate % remaining and detect degradation products hplc->data

References

Technical Support Center: Overcoming Solubility Challenges of Idarubicin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the poor solubility of Idarubicin hydrochloride (HCl) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound hydrochloride?

This compound hydrochloride is an orange-red crystalline solid that is sparingly soluble in aqueous buffers like water and Phosphate-Buffered Saline (PBS).[1][2] Its solubility is significantly higher in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2] The pH of an aqueous solution of this compound HCl (1 in 200) is typically between 5.0 and 6.5.[1][3]

Q2: What is the recommended solvent for preparing a concentrated stock solution of this compound HCl?

The highly recommended solvent for preparing concentrated stock solutions is DMSO.[1] this compound HCl is readily soluble in DMSO at concentrations of 10 mg/mL or even higher.[2][4] Using fresh, anhydrous DMSO is crucial as absorbed moisture can negatively impact solubility.[4]

Q3: How should I prepare a working solution in an aqueous buffer (e.g., cell culture media) from a DMSO stock?

To avoid precipitation, a two-step dilution method is recommended. First, dissolve the this compound HCl in DMSO to create a high-concentration stock solution. Then, serially dilute this stock solution into the aqueous buffer of choice to achieve the final desired concentration.[1] This method ensures maximum solubility in the final aqueous medium.[1]

Q4: Can I use heating or sonication to dissolve this compound HCl in aqueous solutions?

While gentle heating might aid dissolution in water for some applications, it is generally not recommended for preparing solutions intended for biological experiments.[1] Heating can lead to the degradation of the compound and alter its biological activity.[1] Similarly, sonication can introduce energy that may damage the molecule and is not a recommended method for routine dissolution.[1]

Q5: How should this compound HCl solutions be stored for optimal stability?

  • Solid Form: The crystalline solid should be stored at -20°C, where it is stable for at least four years.[2]

  • DMSO Stock Solutions: Prepare aliquots of the stock solution in tightly sealed vials to avoid repeated freeze-thaw cycles. These should be stored at -20°C and protected from light.[1][4]

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day due to potential instability and precipitation.[2]

Data Presentation: Solubility and Physicochemical Properties

The following tables summarize key quantitative data regarding the solubility and properties of this compound hydrochloride.

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubilityMolar Equivalent (mM)Source(s)
DMSO~10 mg/mL~18.73 mM[2]
DMSO≥26.7 mg/mL≥50.00 mM[5]
DMSOup to 100 mg/mLup to 187.28 mM[4]
Dimethylformamide (DMF)~10 mg/mL~18.73 mM[2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL~0.94 mM[1][2]
WaterSlightly soluble-[3]
MethanolSparingly soluble-[3]
Ethanol (95%)Slightly soluble-[3]

Note: The molecular weight of this compound hydrochloride is 533.95 g/mol .[4]

Table 2: Key Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₂₆H₂₇NO₉ · HCl[2]
Molecular Weight 533.95 g/mol [2]
Appearance Orange-red crystalline solid[2][3]
pH (1 in 200 solution in water) 5.0 - 6.5[1][3]
Storage (Solid) -20°C[2]

Troubleshooting Guide

This section addresses common problems encountered during the preparation and use of this compound HCl solutions.

Problem 1: My this compound HCl powder is not dissolving in water or PBS.

  • Cause: this compound HCl has inherently low solubility in neutral aqueous buffers.[1] Direct dissolution often leads to incomplete solubilization.

  • Solution: Do not attempt to dissolve the compound directly in water or PBS for stock solutions. Follow the recommended protocol of first dissolving in DMSO to create a concentrated stock, followed by serial dilution in your aqueous medium.[1]

Problem 2: A precipitate formed when I diluted my DMSO stock into cell culture medium.

  • Cause: This is a common issue known as "crashing out," which occurs when a compound that is stable in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[1]

  • Troubleshooting Steps:

    • Reduce Working Concentration: Your final concentration may be above the solubility limit in the medium. The solubility in a 1:1 DMSO:PBS mixture is only about 0.5 mg/mL.[1] Try lowering the final concentration of this compound HCl.

    • Increase Final DMSO Concentration: Ensure the final DMSO percentage in your medium is high enough to maintain solubility but remains non-toxic to your cells. Most cell lines can tolerate DMSO up to 0.5% (v/v), but this should be empirically determined for your specific cell line.[1]

    • Optimize Dilution Method: Instead of adding a very small volume of the DMSO stock directly to a large volume of medium, perform an intermediate dilution step. For example, dilute the stock 1:100 in medium, and then use this intermediate solution to prepare your final concentration.[1]

Problem 3: My solution appears cloudy or has visible particles after preparation.

  • Cause: This indicates that the compound has not fully dissolved or has precipitated out of solution.

  • Solution:

    • Centrifugation: Centrifuge the solution at high speed to pellet the undissolved solid.

    • Filtration: Use a syringe filter (0.22 µm) to remove any particulate matter before use in cell culture or other sensitive applications.

    • Re-evaluate Protocol: Review your dissolution protocol. Ensure you are using high-quality, anhydrous DMSO and that your final aqueous concentration is within the known solubility limits.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

Materials:

  • This compound hydrochloride powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • In a sterile tube, accurately weigh the desired amount of this compound HCl powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL (e.g., add 100 µL of DMSO to 1 mg of this compound HCl).

  • Vortex the tube briefly but thoroughly until the solid is completely dissolved. The solution should be clear and orange-red.

  • To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

  • Store the aliquots in tightly sealed vials at -20°C, protected from light.[1]

Protocol 2: Preparation of a Liposomal Formulation of this compound

This protocol describes a common method for encapsulating this compound into liposomes using a remote loading technique with an ammonium (B1175870) sulfate (B86663) gradient.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)

  • Chloroform (B151607)

  • Ammonium sulfate solution (e.g., 250 mM)

  • Sucrose (B13894) or saline solution for dialysis

  • This compound HCl solution

  • Extrusion equipment with polycarbonate membranes (e.g., 100 nm)

  • Rotary evaporator

Procedure:

  • Lipid Film Hydration:

    • Dissolve the chosen lipids in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Extrusion:

    • Hydrate the lipid film with an ammonium sulfate solution by vortexing. This will form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to several freeze-thaw cycles to increase lamellarity.

    • Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) at a temperature above the lipid phase transition temperature to form unilamellar vesicles (LUVs).

  • Creation of Ion Gradient:

    • Remove the external (unencapsulated) ammonium sulfate by performing dialysis or using a size-exclusion chromatography column against a sucrose or saline solution. This step is critical for creating the ammonium sulfate gradient that will drive drug loading.[6]

  • Remote Loading of this compound:

    • Add the this compound HCl solution to the purified liposome (B1194612) suspension.

    • Incubate the mixture at an elevated temperature (e.g., 50-60°C) for approximately 30 minutes. During this incubation, the uncharged this compound will diffuse across the lipid bilayer and become trapped inside the liposome by protonation via the ammonium ions.[6]

  • Purification and Characterization:

    • Remove any unencapsulated (free) drug using dialysis or size-exclusion chromatography.[6]

    • Characterize the final liposomal formulation for particle size, zeta potential, and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and HPLC or UV-Vis spectrophotometry after disrupting the liposomes with a surfactant.[6]

Visualizations

cluster_prep Preparation Workflow start Start: Weigh This compound HCl Powder dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mg/mL Stock Solution (Store at -20°C in aliquots) dissolve->stock intermediate Perform Intermediate Dilution in Medium stock->intermediate final Prepare Final Working Solution in Aqueous Buffer intermediate->final precipitate Precipitation Occurs? final->precipitate troubleshoot Troubleshoot: - Lower Final Concentration - Adjust DMSO % - Optimize Dilution precipitate->troubleshoot Yes end End: Ready for Experiment precipitate->end No troubleshoot->final

Caption: A workflow for preparing this compound HCl solutions.

cluster_pathway This compound Mechanism of Action This compound This compound HCl dna_intercalation DNA Intercalation This compound->dna_intercalation topo_inhibition Topoisomerase II Inhibition This compound->topo_inhibition dna_breaks DNA Double-Strand Breaks Accumulate dna_intercalation->dna_breaks topo_inhibition->dna_breaks damage_signal DNA Damage Signaling (e.g., ATM/ATR activation) dna_breaks->damage_signal cell_cycle_arrest Cell Cycle Arrest (G2/M Checkpoint) damage_signal->cell_cycle_arrest apoptosis Apoptosis (Programmed Cell Death) damage_signal->apoptosis

Caption: Simplified signaling pathway for this compound's action.

References

Technical Support Center: Idarubicin Experiments and Cell Culture Contamination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Idarubicin (B193468). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common cell culture contamination issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of contamination in our cell cultures treated with this compound?

A1: Contamination in this compound-treated cultures can manifest in several ways. It is crucial to distinguish between the cytotoxic effects of the drug and genuine contamination.

  • Visual Inspection of Culture Medium:

    • Bacterial and Fungal Contamination: Look for a sudden increase in turbidity (cloudiness) or a change in the color of the medium.[1][2] Bacterial contamination often turns the medium yellow due to rapid acid production, while fungal contamination can sometimes make it pink or purplish.[1] You might also observe a thin film on the surface of the culture vessel.[3]

    • Yeast Contamination: The medium may become cloudy, and you might see small, budding particles under the microscope.[4][5]

  • Microscopic Examination:

    • Bacteria: Observe for small, dark, rod-shaped or spherical objects moving between your cells.[6] Use phase-contrast microscopy at 100-400x magnification for better visualization.[5][6]

    • Fungi (Mold): Look for filamentous structures (mycelia) that can appear as furry clumps floating in the medium.[7]

    • Yeast: These appear as individual oval or budding particles.[5]

  • Changes in Cell Morphology:

    • While this compound itself will induce significant changes in cell morphology, including cell rounding, detachment, and apoptosis, contamination can cause additional, atypical morphological alterations.[8] Unexpected and rapid cell lysis not consistent with the known cytotoxic effects of your this compound concentration could indicate contamination.

Q2: Can this compound itself be a source of contamination?

A2: While the this compound compound itself is not a biological contaminant, the process of preparing and handling this compound solutions can introduce contaminants if not performed under strict aseptic conditions.

  • Chemical Contamination: Can be introduced through impurities in the drug powder, solvents (like DMSO), or the water used for dilution.[9] Always use high-purity, sterile reagents.

  • Microbial Contamination: Can be introduced during the reconstitution or dilution of the this compound stock solution if proper aseptic techniques are not followed.[10] This includes working in a non-sterile environment, using non-sterile pipette tips, or having contaminated gloves.

Q3: We are observing unexpected results in our this compound experiments. Could this be due to undetected contamination?

A3: Yes, cryptic or low-level contamination can lead to unreliable and irreproducible experimental outcomes.

  • Mycoplasma Contamination: This is a common and insidious contaminant as it is not visible by standard light microscopy and often does not cause obvious turbidity in the culture medium.[3][7] Mycoplasma can alter cell metabolism, growth rates, and response to drugs like this compound, leading to inconsistent results.[3]

  • Viral Contamination: Viruses are also difficult to detect and can affect cellular physiology and response to treatment.[2]

  • Chemical Contaminants and Endotoxins: These non-living contaminants can be introduced through media, sera, or water and can impact cell growth and behavior.[4][9]

We strongly recommend routine testing for mycoplasma using PCR-based methods or DNA staining kits.[4][5]

Troubleshooting Guides

Issue 1: Sudden Turbidity and pH Change in this compound-Treated Culture
Possible Cause Identification Solution
Bacterial Contamination Rapid increase in medium turbidity, yellowing of phenol (B47542) red-containing medium, observation of motile bacteria under a microscope.[1][3]Immediately discard the contaminated culture and decontaminate the incubator and biosafety cabinet. Review your aseptic technique.
Yeast Contamination Cloudy medium, observation of budding yeast particles under a microscope.[4][5]Discard the contaminated culture. Thoroughly clean and disinfect the incubator and all work surfaces.
Precipitation of this compound This compound hydrochloride is sparingly soluble in aqueous buffers and can precipitate, especially when diluting a concentrated DMSO stock into culture medium.[11]Ensure the final DMSO concentration is low (typically ≤0.5%) and that the this compound concentration is within its solubility limit in the final culture medium.[11] Prepare fresh dilutions for each experiment.
Issue 2: Inconsistent Cytotoxicity Results with this compound
Possible Cause Identification Solution
Mycoplasma Contamination Inconsistent cell growth rates, altered cell morphology not typical of this compound's effects, and variable IC50 values.[3]Test cultures for mycoplasma using a reliable method like PCR or a fluorescent DNA stain (e.g., DAPI or Hoechst).[4][5] If positive, discard the cell line and thaw a new, uncontaminated stock.
Degradation of this compound Reduced cytotoxic effect over time.This compound solutions can be sensitive to light and alkaline pH.[2][12] Store stock solutions at -20°C or -80°C, protected from light.[11] Prepare fresh working dilutions from a frozen stock for each experiment.
Cell Line Cross-Contamination The cell line may not be what you think it is, leading to a different sensitivity to this compound.Periodically perform cell line authentication using methods like Short Tandem Repeat (STR) profiling.

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (nM)Exposure DurationAssay
K562Chronic Myelogenous Leukemia2Not SpecifiedCytotoxic Assay
K562Chronic Myelogenous Leukemia125 daysXTT Assay
HL-60Acute Promyelocytic Leukemia4.7 ± 1.3Not SpecifiedNot Specified
U937Histiocytic Lymphoma3.3 ± 0.4Not SpecifiedNot Specified
CCRF-CEMAcute Lymphoblastic LeukemiaNot SpecifiedNot SpecifiedNot Specified
MCF-7Breast Cancer3.3 ng/mL (~6.18 nM)Not SpecifiedCell-free Topo II Assay
NALM-6Acute Lymphoblastic Leukemia1224 hours[3H]thymidine uptake

Note: IC50 values can vary based on the experimental conditions, assay used, and the specific cell line passage number.[1][3][13][14][15]

Table 2: Stability of this compound Solutions
Solvent/SolutionConcentrationStorage TemperatureStability DurationNotes
DMSOStock Solution-20°C1 monthAliquot to avoid freeze-thaw cycles.[11]
DMSOStock Solution-80°C1 yearAliquot to avoid freeze-thaw cycles.[11]
Water for Injection0.1 - 0.73 mg/mL2°C - 8°C (Refrigerated)28 daysMust be protected from light.[16]
0.9% NaCl0.07 mg/mL22°C (Room Temperature)No antimicrobial effect; store refrigerated when possible.[2]Potential for microbial growth.
Reconstituted SolutionNot Specified2°C - 8°C or 15°C - 30°C72 hours[12]

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol is a general guideline for PCR-based mycoplasma detection.

Materials:

  • Cell culture supernatant

  • PCR master mix

  • Mycoplasma-specific primers

  • Positive and negative controls

  • Nuclease-free water

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis equipment

Procedure:

  • Culture cells for at least 3-5 days in antibiotic-free medium.[9]

  • Collect 1 mL of the cell culture supernatant.

  • Centrifuge the supernatant to pellet any cells and debris.

  • Use the supernatant as the template for the PCR reaction.

  • Prepare the PCR master mix according to the manufacturer's instructions, including your primers, positive control, negative control (nuclease-free water), and your samples.

  • Run the PCR reaction in a thermal cycler using an appropriate program for your primers.

  • Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the correct size in your sample lane indicates mycoplasma contamination.[5]

Protocol 2: Sterility Testing of this compound Working Solutions

This protocol is based on the membrane filtration method to test the sterility of your prepared this compound solutions.

Materials:

  • This compound working solution

  • Sterile membrane filtration unit (0.45 µm pore size)

  • Fluid Thioglycollate Medium (FTM) for anaerobic and some aerobic bacteria

  • Soybean Casein Digest Medium (SCDM) for fungi and aerobic bacteria

  • Sterile rinse buffer

  • Incubators at 22.5°C and 32.5°C

Procedure:

  • Aseptically assemble the membrane filtration apparatus.

  • Pass your this compound working solution through the membrane filter. The volume tested should be representative.

  • Rinse the filter with a sterile rinse buffer to remove any residual this compound that might have antimicrobial properties.

  • Aseptically remove the membrane filter and cut it in half.

  • Place one half of the filter in FTM and the other half in SCDM.

  • Incubate the FTM at 32.5°C and the SCDM at 22.5°C for 14 days.[10][17]

  • Observe the media for any signs of turbidity (cloudiness), which would indicate microbial growth and a non-sterile solution.[18]

Mandatory Visualizations

Idarubicin_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Idarubicin_ext This compound Idarubicin_int This compound Idarubicin_ext->Idarubicin_int Cellular Uptake ROS Reactive Oxygen Species (ROS) Mitochondria Mitochondria ROS->Mitochondria DNA_damage DNA Double-Strand Breaks ROS->DNA_damage Apoptosis Apoptosis Mitochondria->Apoptosis Intrinsic Pathway Idarubicin_int->ROS Redox Cycling DNA DNA Idarubicin_int->DNA Intercalation TopoII Topoisomerase II Idarubicin_int->TopoII Inhibition TopoII->DNA_damage Cell_cycle_arrest G2/M Cell Cycle Arrest DNA_damage->Cell_cycle_arrest Cell_cycle_arrest->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Contamination_Troubleshooting_Workflow Start Start: Unexpected Experimental Result Visual_Inspection Visual Inspection: Turbidity, Color Change, Floating Particles? Start->Visual_Inspection Microscopy Microscopic Examination: Bacteria, Yeast, Fungi? Visual_Inspection->Microscopy Yes No_Contamination No Obvious Contamination: Investigate Other Variables (e.g., this compound stability, cell line integrity) Visual_Inspection->No_Contamination No Mycoplasma_Test Mycoplasma Test (PCR or Staining) Microscopy->Mycoplasma_Test No Contamination_Confirmed Contamination Confirmed: Discard Culture, Decontaminate, Review Protocols Microscopy->Contamination_Confirmed Yes Sterility_Test Sterility Test of Reagents (e.g., this compound solution) Mycoplasma_Test->Sterility_Test Negative Mycoplasma_Test->Contamination_Confirmed Positive Sterility_Test->Contamination_Confirmed Positive Sterility_Test->No_Contamination Negative

Caption: Troubleshooting workflow for contamination in this compound experiments.

References

Technical Support Center: Idarubicin Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Idarubicin (B193468).

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound, leading to inconsistent results.

IssuePotential CauseRecommended Solution
High variability in cell viability assays Inconsistent Drug Preparation: this compound may not be fully dissolved or may precipitate out of solution, leading to inaccurate concentrations.Ensure this compound hydrochloride is first dissolved in DMSO to create a stock solution. When preparing working solutions, pre-mix the DMSO stock with a small amount of media before adding it to the final volume to prevent precipitation. The final DMSO concentration should typically be kept below 0.5% (v/v), though the tolerance of your specific cell line should be confirmed.[1][2]
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.Optimize and standardize cell seeding density for your specific cell line and assay duration. Ensure a homogenous single-cell suspension before plating.
Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of a microplate can concentrate media components and the drug, affecting cell growth.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
Low or no induction of apoptosis Suboptimal Drug Concentration or Incubation Time: The concentration of this compound or the duration of treatment may be insufficient to induce apoptosis in the target cells.Perform a dose-response and time-course experiment to determine the optimal IC50 and treatment duration for your specific cell line. A concentration of 1.5 µg/ml for 20 minutes has been shown to be necessary for maximal DNA-binding and subsequent apoptosis induction in HL-60 cells.[3]
Incorrect Apoptosis Assay Timing: Apoptosis is a dynamic process. If the assay is performed too early or too late, the peak apoptotic population may be missed.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis after this compound treatment.
Cell Line Resistance: The cell line being used may have intrinsic or acquired resistance to this compound.Consider using a different cell line or investigating mechanisms of resistance, such as the expression of efflux pumps like P-glycoprotein.[4]
Unexpected Cell Cycle Arrest Profile Cell Line Specific Effects: Different cell lines can respond differently to this compound, arresting at various phases of the cell cycle.Characterize the cell cycle profile of your specific cell line in response to this compound. DNA damage caused by this compound typically activates cell cycle checkpoints, primarily at the G2/M transition.[5]
High Drug Concentration: Very high concentrations of this compound may cause rapid cell death, obscuring a clear cell cycle arrest pattern.Use a range of concentrations around the IC50 to observe dose-dependent effects on the cell cycle.
Difficulty Dissolving this compound Poor Aqueous Solubility: this compound hydrochloride has low solubility in aqueous solutions.Prepare a high-concentration stock solution in DMSO (e.g., 10 mg/mL) and then dilute it in culture medium.[1] Store stock solutions in small, single-use aliquots at -20°C and protect from light to avoid repeated freeze-thaw cycles.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms[5]:

  • DNA Intercalation: It inserts itself between the base pairs of the DNA double helix, disrupting DNA replication and transcription.[4][5][6]

  • Topoisomerase II Inhibition: this compound stabilizes the complex between DNA and topoisomerase II, leading to DNA double-strand breaks.[4][5][6]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in this compound's structure can undergo redox cycling, producing ROS that cause oxidative damage to DNA, lipids, and proteins.[4][5]

Q2: How does this compound induce apoptosis?

This compound-induced DNA damage triggers the intrinsic apoptosis pathway. This leads to the activation of pro-apoptotic Bcl-2 family proteins and the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases that execute programmed cell death.[5]

Q3: At which phase of the cell cycle does this compound typically cause arrest?

The DNA damage induced by this compound primarily activates cell cycle checkpoints at the G2/M transition, halting cell division to allow for DNA repair. If the damage is irreparable, the cell is directed towards apoptosis.[5] In some cell lines, such as HL-60, an accumulation of cells in the S phase has been observed at earlier time points (e.g., 6 hours), followed by a G2 phase arrest at later time points (e.g., 24 hours).[7]

Q4: What are the key differences between this compound and Daunorubicin (B1662515)?

This compound is an analog of Daunorubicin. The absence of a methoxy (B1213986) group in this compound increases its fat solubility and cellular uptake.[8] In clinical trials for acute myeloid leukemia (AML), this compound has been shown to achieve higher complete remission rates and better overall survival compared to Daunorubicin.[9][10]

Q5: What is a typical starting concentration for in vitro experiments?

The effective concentration of this compound can vary significantly between cell lines. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line. For example, in HL-60 cells, concentrations between 5 and 100 nmol/l have been shown to inhibit proliferation and induce apoptosis.[7]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines

Cell LineAssayEndpointThis compound ConcentrationResultReference
HL-60Proliferation AssayInhibition of Growth5 nmol/lHigh inhibition of growth rate[7]
HL-60Apoptosis AssayViability50 ng/ml for 2 hours56.88% viability after 48 hours[3]
HL-60Apoptosis AssayViability4.25 ng/ml for 24 hours83.00% viability after 48 hours[3]
CCRF-CEMCell Viability (CellTiter-Glo)IC50Not SpecifiedNot Specified[2]
MV-4-11Cell Viability (CellTiter-Glo)IC50Not SpecifiedNot Specified[2]

Table 2: Clinical Trial Outcomes: this compound vs. Daunorubicin in AML

ParameterThis compoundDaunorubicinp-valueReference
Complete Remission Rate62%53%0.002[9]
5-Year Overall Survival13%9%0.03[9]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit[11]

  • 1X Annexin-binding buffer[11]

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with the desired concentration of this compound for the determined time. Include an untreated control group.

  • Cell Harvesting: For suspension cells, gently collect them by centrifugation. For adherent cells, use a gentle method like scraping or an EDTA-based solution to detach them, as trypsin can damage the membrane.[11] Collect the supernatant as it may contain apoptotic cells that have detached.[11]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and gently resuspending the pellet.[11]

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[11]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Treated and untreated cells

  • Cold PBS

  • Cold 70% ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after this compound treatment.

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or overnight at -20°C.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to ensure that only DNA is stained by PI.

  • PI Staining: Add the PI staining solution and incubate in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Visualizations

Idarubicin_Mechanism_of_Action This compound This compound DNA Cellular DNA This compound->DNA Intercalation TopoII Topoisomerase II This compound->TopoII Inhibition ROS Reactive Oxygen Species (ROS) This compound->ROS Generation DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest DNA_Damage->CellCycleArrest

Caption: Core mechanism of action for this compound leading to cell death.

Experimental_Workflow_this compound start Start: Cell Culture treatment This compound Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End: Conclusion data_analysis->end

Caption: A logical workflow for investigating this compound's in vitro effects.

Apoptosis_Signaling_Pathway This compound This compound-Induced DNA Damage Bcl2_family Activation of Pro-Apoptotic Bcl-2 Family Proteins (e.g., Bax) This compound->Bcl2_family Mitochondria Mitochondria Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_cascade Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_cascade Apoptosis Apoptosis Caspase_cascade->Apoptosis

Caption: this compound-induced intrinsic apoptosis signaling cascade.

References

Validation & Comparative

Idarubicin Demonstrates Superior Efficacy in Daunorubicin-Resistant Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Idarubicin and its parent compound, Daunorubicin, with a focus on their performance in Daunorubicin-resistant leukemia cell lines. The experimental data summarized herein highlights this compound's potential to overcome key mechanisms of anthracycline resistance, making it a subject of significant interest in oncology research and drug development.

Comparative Efficacy: this compound vs. Daunorubicin

This compound consistently demonstrates greater potency and efficacy than Daunorubicin, particularly in cell lines that have developed resistance to the latter. This superiority is attributed to several key pharmacological differences, including enhanced cellular uptake, increased intracellular retention, and a reduced susceptibility to efflux by P-glycoprotein (P-gp), a common mediator of multidrug resistance.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies on the effects of this compound and Daunorubicin on various leukemia cell lines, including those with acquired resistance.

Table 1: Comparative Cytotoxicity

Cell LineDrugIC50 (Concentration)Fold Difference (Dnr/Ida)Reference
MOLT-4Daunorubicin1 µM (extracellular)~2.9x[1]
This compound0.35 µM (extracellular)[1]
HL-60Daunorubicin1 µM (extracellular)~2.9x[1]
This compound0.35 µM (extracellular)[1]
CEMDaunorubicin1 µM (extracellular)~2.9x[1]
This compound0.35 µM (extracellular)[1]
K562Daunorubicin1 µM (extracellular)~2.9x[1]
This compound0.35 µM (extracellular)[1]
CEM-VBL (MDR)DaunorubicinMinimal effect>19x (inhibition)[2]
This compound>95% growth inhibition[2]

Table 2: Cellular Uptake and Retention in Multidrug-Resistant (MDR) Cell Lines

Cell LineDrugParameterValueReference
CEM-VBLDaunorubicinUptake RateMinimal[2]
This compoundUptake Rate~10 times faster than DNR[2]
DaunorubicinRetention (after 2h)38%
This compoundRetention (after 2h)71%
HL-60/RV+DaunorubicinUptake Rate-[2]
This compoundUptake Rate~4 times faster than DNR[2]
DaunorubicinRetention (after 2h)36%
This compoundRetention (after 2h)51%

Table 3: Induction of Apoptosis

Cell LineDrugTime to ~20% ApoptosisReference
Various LeukemiaDaunorubicin~22 hours[1]
This compound~8 hours[1]

Mechanisms of Action and Resistance

Both this compound and Daunorubicin are anthracycline antibiotics that exert their cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II.[3][4] This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA strand breaks and the induction of apoptosis.[5]

However, a key differentiator lies in their interaction with resistance mechanisms. Resistance to Daunorubicin is often mediated by the overexpression of the mdr1 gene, which encodes for P-glycoprotein (P-gp).[1] P-gp is an ATP-dependent efflux pump that actively removes Daunorubicin from the cell, reducing its intracellular concentration and thus its efficacy.[2]

This compound, due to its higher lipophilicity, exhibits more rapid and extensive cellular uptake and is a poorer substrate for P-gp-mediated efflux.[2] Consequently, this compound can achieve and maintain higher intracellular concentrations in resistant cells, leading to more potent cytotoxicity.[2] Studies have shown that continuous incubation with Daunorubicin, but not this compound, leads to increased mdr1 gene expression.[1]

cluster_0 Cell Membrane cluster_1 Intracellular Pgp P-glycoprotein (mdr1 gene product) Dnr_out Daunorubicin (Extracellular) Pgp->Dnr_out ATP-dependent Dnr_in Daunorubicin Dnr_out->Dnr_in Slower Uptake Ida_out This compound (Extracellular) Ida_in This compound Ida_out->Ida_in Faster Uptake (Higher Lipophilicity) Dnr_in->Pgp Efflux DNA_TopoII DNA + Topoisomerase II Complex Dnr_in->DNA_TopoII Inhibition Ida_in->Pgp Reduced Efflux Ida_in->DNA_TopoII Stronger Inhibition DNA_damage DNA Strand Breaks DNA_TopoII->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis cluster_assays Experimental Assays cluster_analysis Data Analysis start Start: Leukemia Cell Culture (Sensitive & Resistant Lines) treatment Drug Treatment: - this compound - Daunorubicin - Vehicle Control start->treatment incubation Incubation (Specified Time & Temp) treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis uptake Drug Accumulation & Retention Assay incubation->uptake cyto_analysis Calculate IC50 Values cytotoxicity->cyto_analysis apop_analysis Quantify Apoptotic Cells (Flow Cytometry) apoptosis->apop_analysis uptake_analysis Measure Mean Fluorescence (Flow Cytometry) uptake->uptake_analysis end Conclusion: Comparative Efficacy cyto_analysis->end Compare Potency apop_analysis->end Compare Apoptotic Induction uptake_analysis->end Compare Cellular Pharmacokinetics

References

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